Product packaging for Nisoldipine-d3(Cat. No.:)

Nisoldipine-d3

Cat. No.: B12376083
M. Wt: 391.4 g/mol
InChI Key: VKQFCGNPDRICFG-VPYROQPTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nisoldipine-d3 is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O6 B12376083 Nisoldipine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2O6

Molecular Weight

391.4 g/mol

IUPAC Name

3-O-(2-methylpropyl) 5-O-(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i5D3

InChI Key

VKQFCGNPDRICFG-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C)C)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Deuterated Nisoldipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated nisoldipine, specifically focusing on nisoldipine-d6. This isotopically labeled analog is a critical internal standard for pharmacokinetic and metabolic studies of nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and relevant analytical data.

Overview of Deuterated Nisoldipine

Deuterated nisoldipine, formally named 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a stable isotope-labeled version of nisoldipine.[1][2] The inclusion of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantification of nisoldipine in biological matrices by mass spectrometry.[1][2]

Table 1: Properties of Nisoldipine-d6

PropertyValueReference
Formal Name 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
CAS Number 1285910-03-3[1]
Molecular Formula C₂₀H₁₈D₆N₂O₆[1]
Formula Weight 394.5[1]
Purity ≥99% deuterated forms (d₁-d₆)[1]

Synthetic Pathway

The synthesis of deuterated nisoldipine can be achieved through a modified Hantzsch dihydropyridine synthesis. This well-established multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[3][4] For the synthesis of nisoldipine-d6, the key is the use of a deuterated β-ketoester, specifically isobutyl-d6 acetoacetate.

The proposed synthetic pathway involves two main stages:

  • Synthesis of Deuterated Precursor: Preparation of isobutanol-d6 and its subsequent conversion to isobutyl-d6 acetoacetate.

  • Hantzsch Dihydropyridine Synthesis: Condensation of 2-nitrobenzaldehyde, methyl acetoacetate, and the prepared isobutyl-d6 acetoacetate with a nitrogen source to yield nisoldipine-d6.

Synthesis_Pathway cluster_precursor Stage 1: Precursor Synthesis cluster_hantzsch Stage 2: Hantzsch Synthesis Isobutyraldehyde_d6 Isobutyraldehyde-d6 Reduction Reduction Isobutyraldehyde_d6->Reduction e.g., NaBD₄ Isobutanol_d6 Isobutanol-d6 Reduction->Isobutanol_d6 Transesterification Transesterification Isobutanol_d6->Transesterification Isobutyl_acetoacetate_d6 Isobutyl-d6 acetoacetate Transesterification->Isobutyl_acetoacetate_d6 Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Transesterification Hantzsch_Reaction Hantzsch Reaction Isobutyl_acetoacetate_d6->Hantzsch_Reaction Nitrobenzaldehyde 2-Nitrobenzaldehyde Nitrobenzaldehyde->Hantzsch_Reaction Methyl_acetoacetate Methyl acetoacetate Methyl_acetoacetate->Hantzsch_Reaction Ammonia Ammonia/Ammonium Acetate Ammonia->Hantzsch_Reaction Nisoldipine_d6 Nisoldipine-d6 Hantzsch_Reaction->Nisoldipine_d6

Fig. 1: Proposed synthetic pathway for nisoldipine-d6.

Experimental Protocols

The following are proposed detailed experimental protocols based on established chemical principles for the synthesis of nisoldipine and its precursors.

Synthesis of Isobutanol-d6

The preparation of deuterated isobutanol can be achieved by the reduction of commercially available deuterated isobutyraldehyde.

Materials:

  • Isobutyraldehyde-d7 (or a suitable deuterated isotopologue)

  • Sodium borodeuteride (NaBD₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyraldehyde-d7 in anhydrous methanol at 0°C (ice bath).

  • Slowly add sodium borodeuteride portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield isobutanol-d6. The product can be further purified by distillation if necessary.

Synthesis of Isobutyl-d6 Acetoacetate

This precursor can be synthesized via transesterification of a commercially available acetoacetate ester with the prepared deuterated isobutanol.

Materials:

  • Isobutanol-d6

  • Ethyl acetoacetate

  • Toluene

  • Catalyst (e.g., sodium ethoxide or a solid acid catalyst)

  • Molecular sieves (4Å)

Procedure:

  • Set up a distillation apparatus with a flask containing isobutanol-d6, a molar excess of ethyl acetoacetate, and a catalytic amount of sodium ethoxide in toluene.

  • Add activated 4Å molecular sieves to the reaction flask to remove the ethanol byproduct and drive the equilibrium towards the product.

  • Heat the mixture to reflux and collect the ethanol-toluene azeotrope.

  • Monitor the reaction progress by TLC or GC-MS until completion.

  • Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting isobutyl-d6 acetoacetate by vacuum distillation.

Hantzsch Synthesis of Nisoldipine-d6

Materials:

  • Isobutyl-d6 acetoacetate

  • Methyl acetoacetate

  • 2-Nitrobenzaldehyde

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde, methyl acetoacetate, isobutyl-d6 acetoacetate, and ammonium acetate in ethanol.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crude nisoldipine-d6 by vacuum filtration and wash the solid with cold ethanol.

  • The crude product can be further purified by recrystallization or column chromatography.

Purification of Deuterated Nisoldipine

Purification of the final product is crucial to ensure high purity for its use as an internal standard. The following methods, adapted from protocols for non-deuterated nisoldipine, are recommended.

Recrystallization

Recrystallization from a suitable solvent system, such as ethanol or methanol, is an effective method for purifying the crude product.

Procedure:

  • Dissolve the crude nisoldipine-d6 in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Column Chromatography

For higher purity, column chromatography on silica gel can be employed.

Procedure:

  • Prepare a silica gel column using a suitable solvent system, such as a mixture of cyclohexane, ethyl acetate, and toluene.

  • Dissolve the crude nisoldipine-d6 in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified nisoldipine-d6.

A reported mobile phase for the separation of nisoldipine and its impurities by HPTLC is cyclohexane–ethyl acetate–toluene (7.5:7.5:10 v/v).[5]

Table 2: Quantitative Data for Nisoldipine Purification (HPTLC Method for Non-Deuterated Analog)

ParameterValueReference
Recovery 98–108%[5]
Determination Limit 0.02–0.2%[5]
Regression Coefficient (r) >0.997[5]

Analytical Characterization

The identity and purity of the synthesized deuterated nisoldipine should be confirmed using various analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals corresponding to the deuterated positions, while ²H NMR will confirm the presence and location of deuterium. ¹³C NMR can also be used to verify the structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. An LC-MS compatible RP-HPLC-PDA method for nisoldipine has been developed using a C18 column with a mobile phase of acetonitrile:formic acid (0.02% v/v in water) in a 70:30 (v/v) ratio.

Experimental Workflow and Logic

The overall process from precursor synthesis to purified product can be visualized as a sequential workflow.

Experimental_Workflow Start Start Materials Precursor_Synth Synthesis of Isobutanol-d6 Start->Precursor_Synth Transesterification Synthesis of Isobutyl-d6 acetoacetate Precursor_Synth->Transesterification Hantzsch_Synth Hantzsch Synthesis of Nisoldipine-d6 Transesterification->Hantzsch_Synth Crude_Product Crude Nisoldipine-d6 Hantzsch_Synth->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure Nisoldipine-d6 Purification->Pure_Product Analysis Analytical Characterization (MS, NMR, HPLC) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

References

Nisoldipine-d3: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential information typically found in a Certificate of Analysis (CoA) for the deuterated reference standard, Nisoldipine-d3. This document is crucial for ensuring the quality, identity, and purity of the standard, which is paramount for its use in research, development, and quality control of the antihypertensive drug, Nisoldipine.

Physicochemical Properties

This compound is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker. The introduction of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The key physicochemical properties are summarized below.

PropertySpecification
Chemical Name isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl-d3)-3,5-pyridinedicarboxylate
Molecular Formula C₂₀H₂₁D₃N₂O₆
Molecular Weight 391.44 g/mol
CAS Number 1093533-31-7 (example)
Appearance Yellow crystalline solid[1]
Solubility Soluble in ethanol, DMSO, and dimethylformamide; practically insoluble in water.[1][2]
Storage Store at room temperature, protected from light.

Analytical Specifications and Quantitative Data

The Certificate of Analysis provides critical data on the purity and identity of this compound, ensuring its suitability as a reference standard.

TestMethodAcceptance CriteriaRepresentative Result
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structureConforms
Purity (HPLC) HPLC-UV≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry≥ 99% Deuterium incorporation99.6%
Residual Solvents GC-HSMeets USP <467> requirementsConforms
Water Content Karl Fischer Titration≤ 0.5%0.2%
Assay (as is) HPLC-UV (against a primary reference standard)98.0% - 102.0%99.8%

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of this compound and to perform an assay against a known standard.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : A mixture of methanol, water, and a suitable buffer (e.g., phosphate buffer), with potential inclusion of an ion-pairing agent like hexane sulfonic acid sodium salt. A common mobile phase composition could be a gradient or isocratic elution with a mixture like Methanol:Acetonitrile:Water.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength of 238 nm or 355 nm.

  • Injection Volume : 10-20 µL.

  • Sample Preparation : A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. Working solutions are prepared by diluting the stock solution with the mobile phase.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source : Electrospray Ionization (ESI) in positive mode.

  • Sample Infusion : The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Data Analysis : The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : The sample is dissolved in the deuterated solvent.

  • Data Analysis : The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm that they are consistent with the structure of this compound. The reduction in the signal intensity of the protons on the deuterated phenyl ring confirms the position of the deuterium labels.

Mechanism of Action and Signaling Pathway

Nisoldipine is a dihydropyridine calcium channel blocker.[3][4] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[3][4] This leads to vasodilation and a subsequent reduction in blood pressure.[3]

Nisoldipine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_ion_int Ca²⁺ (intracellular) L_type_Ca_Channel->Ca_ion_int Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->L_type_Ca_Channel Calmodulin Calmodulin Ca_ion_int->Calmodulin MLCK_inactive Myosin Light Chain Kinase (inactive) Calmodulin->MLCK_inactive activates MLCK_active Myosin Light Chain Kinase (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Nisoldipine Nisoldipine / this compound Nisoldipine->L_type_Ca_Channel blocks

Caption: Signaling pathway of Nisoldipine's mechanism of action.

Experimental Workflow for Bioanalytical Method Development

This compound is primarily used as an internal standard in the quantification of Nisoldipine in biological matrices. The following workflow outlines the key steps in developing a bioanalytical method using LC-MS/MS.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Biological Matrix with Nisoldipine and this compound (IS) Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Nisoldipine Calibration->Quantification CoA_Logic cluster_properties Physicochemical Properties cluster_methods Analytical Methods cluster_application Intended Application CoA Certificate of Analysis (CoA) Identity Identity (Structure, MW) CoA->Identity documents Purity Purity (HPLC, etc.) CoA->Purity documents Composition Composition (Water, Solvents) CoA->Composition documents Reference_Std Reference Standard for Assay CoA->Reference_Std enables Internal_Std Internal Standard for Bioanalysis CoA->Internal_Std enables QC_Sample Quality Control CoA->QC_Sample enables Spectroscopy Spectroscopy (NMR, MS) Spectroscopy->Identity determine Spectroscopy->Purity determine Spectroscopy->Composition determine Chromatography Chromatography (HPLC, GC) Chromatography->Identity determine Chromatography->Purity determine Chromatography->Composition determine Titration Titration (Karl Fischer) Titration->Identity determine Titration->Purity determine Titration->Composition determine

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nisoldipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoldipine-d3 is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages extensive information available for Nisoldipine and outlines standard analytical methodologies applicable to this compound. The inclusion of deuterium atoms makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis. This document summarizes key physical and chemical data, details relevant experimental protocols, and provides visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound shares a core structure with Nisoldipine, with the key difference being the substitution of three hydrogen atoms with deuterium. This isotopic labeling results in a slightly higher molecular weight but does not significantly alter the fundamental chemical properties.

General Properties
PropertyValueReference
Chemical Name This compound[3]
Molecular Formula C₂₀H₂₁D₃N₂O₆[3]
Molecular Weight 391.43 g/mol [3]
Appearance Assumed to be a white to yellow crystalline powder, similar to Nisoldipine.[4][5]
Melting Point Expected to be similar to Nisoldipine (147-155 °C).[4]
Solubility

The solubility of this compound is presumed to be comparable to that of Nisoldipine.

SolventSolubility of NisoldipineReference
Water Practically insoluble (0.00577 mg/mL).[5][6]
Ethanol Soluble (approx. 3 mg/mL).[5][7]
DMSO Soluble (approx. 30 mg/mL).[7]
Dimethylformamide (DMF) Soluble (approx. 30 mg/mL).[7]

Mechanism of Action

Nisoldipine, and by extension this compound, is a dihydropyridine calcium channel blocker.[8] It selectively inhibits the L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] The mechanism does not rely on the isotopic composition of the methyl group, and therefore the signaling pathway is identical for both compounds.

Nisoldipine_d3 This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Nisoldipine_d3->L_type_Ca_Channel Binds to and blocks Ca_Influx Ca²⁺ Influx Inhibition L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with this compound (Internal Standard) Plasma->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction HPLC HPLC Separation (C18 column) Extraction->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Detection Detection of Nisoldipine and this compound MS->Detection Quantification Quantification Detection->Quantification Reagent1 2-Nitrobenzaldehyde Reaction Hantzsch Dihydropyridine Synthesis Reagent1->Reaction Reagent2 Isobutyl acetoacetate Reagent2->Reaction Reagent3 Methyl-d3 acetoacetate Reagent3->Reaction Reagent4 Ammonia Reagent4->Reaction Product This compound Reaction->Product

References

A Comprehensive Technical Guide to Sourcing and Utilizing Nisoldipine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals on the procurement and application of Nisoldipine-d3. It covers reputable suppliers, a detailed purchasing workflow, and an exemplary experimental protocol for its use as an internal standard in analytical methodologies.

Sourcing this compound: A Comparative Supplier Overview

This compound, a deuterated stable isotope of Nisoldipine, is a critical tool for pharmacokinetic and metabolic studies, primarily utilized as an internal standard in mass spectrometry-based analyses. Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from prominent suppliers to facilitate an informed purchasing decision.

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
Pharmaffiliates PA STI 067811Not explicitly stated; Certificate of Analysis provided with purchase.Custom quantities available upon inquiry.Listed as a stable isotope. Storage at 2-8°C is recommended.[1]
MedChemExpress HY-17402S3Not explicitly stated; product is for research and analytical applications.Available for quotation.Explicitly listed as deuterated labeled Nisoldipine.[2]

The Procurement Process: A Step-by-Step Workflow

Acquiring this compound for research involves a structured procurement process to ensure compliance, quality, and timely delivery. The following logical workflow outlines the essential steps from initial supplier identification to the final receipt and verification of the compound.

G A Identify Potential Suppliers B Request Quotations & Lead Times A->B C Evaluate Supplier Credentials & Product Specifications B->C D Generate Purchase Order C->D E Supplier Order Confirmation & Shipping D->E F Receive Shipment & Verify Contents E->F G Log Compound in Inventory & Store Appropriately F->G

This compound Procurement Workflow

Experimental Protocol: Quantification of Nisoldipine in Plasma using LC-MS/MS with this compound as an Internal Standard

The following protocol provides a detailed methodology for the quantitative analysis of Nisoldipine in a biological matrix, such as rat or human plasma, utilizing this compound as an internal standard to ensure accuracy and precision. This method is adapted from established pharmacokinetic study designs.[3][4][5]

3.1. Materials and Reagents

  • Nisoldipine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Ultrapure water

  • Control plasma (rat or human)

  • Polypropylene microcentrifuge tubes

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column

3.3. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nisoldipine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Nisoldipine stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration appropriate for spiking in plasma samples.

3.4. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a polypropylene microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution to each tube (excluding blank samples).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.5. LC-MS/MS Analysis

  • Mobile Phase: A gradient of mobile phase A (e.g., 2 mM ammonium acetate in water) and mobile phase B (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in the positive ion electrospray (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Nisoldipine and this compound.

3.6. Data Analysis

Construct a calibration curve by plotting the peak area ratio of Nisoldipine to this compound against the nominal concentration of the calibration standards. Determine the concentration of Nisoldipine in the unknown samples by interpolation from the linear regression of the calibration curve.

Mechanism of Action: L-Type Calcium Channel Blockade

Nisoldipine exerts its therapeutic effect by acting as a potent and selective blocker of L-type voltage-gated calcium channels.[6][7][8] These channels are crucial for the influx of calcium ions into vascular smooth muscle cells, which triggers muscle contraction and vasoconstriction. By inhibiting this influx, Nisoldipine leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[6] The following diagram illustrates this signaling pathway.

G cluster_0 Cellular Signaling Pathway A Depolarization of Vascular Smooth Muscle Cell B Opening of L-type Voltage-Gated Ca2+ Channels A->B C Influx of Extracellular Ca2+ B->C D Binding of Ca2+ to Calmodulin C->D E Activation of Myosin Light Chain Kinase (MLCK) D->E F Phosphorylation of Myosin Light Chains E->F G Muscle Contraction & Vasoconstriction F->G Nisoldipine Nisoldipine Nisoldipine->B Blocks

Nisoldipine's Mechanism of Action

References

Methodological & Application

Application Note: High-Throughput Analysis of Nisoldipine in Human Plasma Using Nisoldipine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of nisoldipine in biological matrices.

Introduction

Nisoldipine is a calcium channel blocker belonging to the dihydropyridine class, widely used in the treatment of hypertension and angina pectoris. Accurate and sensitive quantification of nisoldipine in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nisoldipine in human plasma, employing the stable isotope-labeled compound, Nisoldipine-d3, as the internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

The method involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This approach provides the necessary selectivity and sensitivity for reliable quantification of nisoldipine across a clinically relevant concentration range.

Experimental Protocols

Materials and Reagents
  • Analytes: Nisoldipine, this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Chemicals: Ammonium acetate (analytical grade)

  • Biological Matrix: Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of Nisoldipine and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. Store at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Nisoldipine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (80:20 Methanol:10 mM Ammonium Acetate).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Isocratic: 80% B
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 3.0 minutes

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
GS1 / GS2 50 psi / 50 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)EP (V)CE (V)CXP (V)
Nisoldipine 389.2313.115060102512
This compound 392.2316.115060102512

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented below.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Nisoldipine0.1 - 50> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.1< 1585 - 115< 1585 - 115
Low 0.3< 1585 - 115< 1585 - 115
Mid 5< 1585 - 115< 1585 - 115
High 40< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low 85 - 11585 - 11585 - 115
High 85 - 11585 - 11585 - 115

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound (IS) plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt centrifuge 4. Centrifugation ppt->centrifuge evap 5. Evaporation of Supernatant centrifuge->evap recon 6. Reconstitution evap->recon injection 7. Injection into LC-MS/MS recon->injection separation 8. Chromatographic Separation (C18) injection->separation detection 9. MS/MS Detection (MRM) separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Nisoldipine.

logical_relationship cluster_process Analytical Process cluster_output Result nisoldipine Nisoldipine sample_prep Sample Preparation nisoldipine->sample_prep nisoldipine_d3 This compound nisoldipine_d3->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization Ionization lc_separation->ionization ratio Peak Area Ratio (Analyte/IS) ionization->ratio concentration Accurate Concentration ratio->concentration

Caption: Role of the internal standard in quantitative analysis.

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantitative analysis of nisoldipine in human plasma. The use of this compound as an internal standard ensures the reliability of the results by effectively compensating for potential variations during sample handling and analysis. The simple protein precipitation procedure and rapid chromatographic run time make this method highly suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory.

Application Note: Quantitative Analysis of Nisoldipine in Human Plasma Using a Validated LC-MS/MS Method with Nisoldipine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of nisoldipine in human plasma. The method utilizes a stable isotope-labeled internal standard, nisoldipine-d3, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. The chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of nisoldipine.

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker used in the treatment of hypertension and coronary heart disease.[1] It is a potent vasodilator that requires careful dose management.[2] Accurate and reliable quantification of nisoldipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of nisoldipine in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents
  • Nisoldipine and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of nisoldipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the nisoldipine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Isocratic or a gradient optimized for separation from matrix components

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Nisoldipine: m/z 389.2 → 313.1This compound: m/z 392.2 → 316.1
Collision Gas Argon
Source Temp. Optimized for the specific instrument

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL.

ParameterValue
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL[3]
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low < 15%< 15%85 - 115%
Medium < 15%< 15%85 - 115%
High < 15%< 15%85 - 115%
Recovery

The extraction recovery of nisoldipine from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteRecovery (%)
Nisoldipine > 85%
This compound > 85%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (10 µL) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of nisoldipine.

Logical_Relationship nisoldipine Nisoldipine (Analyte) lc_ms LC-MS/MS System nisoldipine->lc_ms nisoldipine_d3 This compound (Internal Standard) nisoldipine_d3->lc_ms peak_area_ratio Peak Area Ratio (Analyte/IS) lc_ms->peak_area_ratio concentration Concentration peak_area_ratio->concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of nisoldipine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and minimizes the impact of matrix effects. The simple protein precipitation sample preparation procedure allows for high throughput. This method is well-suited for supporting clinical and preclinical pharmacokinetic studies of nisoldipine.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Nisoldipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Nisoldipine in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Nisoldipine-d3 is employed as the stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method is validated over a linear range of 0.2 to 20 ng/mL and is suitable for pharmacokinetic and toxicokinetic studies.

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Nisoldipine in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring.[3] This method provides a high-throughput approach for the determination of Nisoldipine in human plasma, offering excellent sensitivity and selectivity through the use of LC-MS/MS and a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative bioanalysis as it closely mimics the analyte's behavior during sample processing and ionization, thus compensating for matrix effects and variability.[4]

Experimental

Materials and Reagents
  • Nisoldipine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: C18, 50 x 2.1 mm, 3.5 µm

Stock and Working Solutions
  • Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nisoldipine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution to a final concentration of 10 ng/mL.

Protocols

Sample Preparation Protocol
  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 10 ng/mL this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Protocol

Liquid Chromatography Conditions:

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 10 µL
Column Temperature 40°C

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.040
0.540
2.095
2.595
2.640
4.040

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 500°C

Table 2: MRM Transitions

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (V)Collision Energy (eV)
Nisoldipine389.2313.18015
This compound392.2316.18015

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the range of 0.2-20 ng/mL with a correlation coefficient (r²) of >0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±15% for QC samples and ±20% for the lower limit of quantification (LLOQ).

  • Recovery: The extraction recovery of Nisoldipine was consistent across the QC levels.

  • Matrix Effect: No significant matrix effect was observed.

  • Stability: Nisoldipine was found to be stable in plasma under various storage conditions.

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.28.5105.29.8103.5
Low0.66.298.77.5101.2
Mid85.1102.36.3100.8
High164.599.55.898.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add 10 µL this compound (IS) plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Bioanalytical workflow from plasma sample preparation to LC-MS/MS analysis.

logical_relationship cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_output Result nisoldipine Nisoldipine sample_prep Sample Preparation nisoldipine->sample_prep nisoldipine_d3 This compound (IS) nisoldipine_d3->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms ratio Peak Area Ratio (Analyte/IS) lc_ms->ratio concentration Concentration ratio->concentration

Caption: Ratiometric quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Nisoldipine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method well-suited for demanding bioanalytical applications in drug development.

References

Application Note: High-Throughput Analysis of Nisoldipine in Human Plasma using Nisoldipine-d3 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of nisoldipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nisoldipine-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The method involves a straightforward protein precipitation for sample extraction, followed by a rapid chromatographic separation. This method is ideally suited for high-throughput pharmacokinetic studies in drug development.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It is characterized by low bioavailability (approximately 5%) due to extensive first-pass metabolism.[1][2] Accurate determination of nisoldipine concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[3] Deuterated internal standards co-elute with the analyte and have nearly identical chemical and physical properties, which allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[3] This application note provides a detailed protocol for the determination of nisoldipine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Nisoldipine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method is used for the extraction of nisoldipine and this compound from human plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Column Temperature: 40°C

Mass Spectrometry
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nisoldipine389.2313.1
This compound392.2316.1

Note: The exact MRM transitions may require optimization on the specific instrument used.

Results and Discussion

This method demonstrates excellent linearity, precision, and accuracy for the quantification of nisoldipine in human plasma. The use of this compound as an internal standard effectively minimizes the impact of matrix effects, leading to reliable and reproducible results.

Method Validation Summary
ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery> 85%
Pharmacokinetic Data

The developed method can be applied to pharmacokinetic studies of nisoldipine. The following table summarizes typical pharmacokinetic parameters of nisoldipine in healthy human subjects after oral administration.

ParameterValueReference
Tmax (h)1.5 - 4.0[4]
Cmax (ng/mL)2 - 10[4]
AUC (ng·h/mL)10 - 50[4]
t½ (h)7 - 12[5]
Bioavailability (%)~5[1][2]

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of nisoldipine in human plasma. The use of this compound as an internal standard ensures the reliability of the data, making this method highly suitable for pharmacokinetic and bioequivalence studies in a regulated environment.

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 10 µL this compound plasma->add_is precipitate Add 300 µL Acetonitrile add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for the bioanalysis of nisoldipine.

G cluster_nisoldipine Nisoldipine Signaling Pathway Nisoldipine Nisoldipine L_type_Ca_channel L-type Calcium Channels (Vascular Smooth Muscle) Nisoldipine->L_type_Ca_channel Inhibits Ca_influx Calcium Influx L_type_Ca_channel->Ca_influx Mediates Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Leads to Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure Increases

Caption: Mechanism of action of nisoldipine.

G cluster_relationship Analyte and Internal Standard Relationship cluster_analysis Bioanalytical Process Nisoldipine Nisoldipine (Analyte) C20H24N2O6 MW: 388.4 Nisoldipine_d3 This compound (Internal Standard) C20H21D3N2O6 MW: 391.4 Nisoldipine->Nisoldipine_d3 Structurally and chemically similar Extraction Co-extraction Nisoldipine_d3->Extraction Chromatography Co-elution Extraction->Chromatography Ionization Similar Ionization Efficiency Chromatography->Ionization Quantification Ratio of Analyte to IS used for Quantification Ionization->Quantification

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Nisoldipine in Human Plasma Using Nisoldipine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of nisoldipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Nisoldipine-d3, to ensure accuracy and precision. A simple protein precipitation extraction procedure allows for high-throughput analysis, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity.

Introduction

Nisoldipine is a calcium channel blocker of the dihydropyridine class used for the treatment of hypertension.[1][2] Accurate and reliable quantification of nisoldipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[3] This application note presents a complete protocol for the determination of nisoldipine in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Nisoldipine and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Sciex API 4000)[4][5]

  • Analytical balance

  • Centrifuge

  • Pipettes

Standard Solutions Preparation

Stock solutions of nisoldipine and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a methanol-water mixture (50:50, v/v). A working internal standard solution of this compound (100 ng/mL) was also prepared in the same diluent.

Sample Preparation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[4][5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 30% B in 0.1 min, and equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40 °C
Total Run Time 3.5 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500 °C
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas 50 psi
Turbo Gas 50 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nisoldipine 389.2313.1
This compound 392.2316.1

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL for nisoldipine in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low 0.3< 8.5< 9.395.2 - 104.596.8 - 103.1
Medium 5.0< 6.2< 7.898.1 - 102.397.5 - 101.7
High 40.0< 5.5< 6.999.3 - 101.598.9 - 102.0

Recovery and Matrix Effect

The extraction recovery of nisoldipine from human plasma was determined to be consistent and reproducible across the three QC levels, averaging approximately 85%. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any matrix effects, with the calculated matrix factor being close to unity.

Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: UPLC-MS/MS workflow for nisoldipine quantification.

Conclusion

The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of nisoldipine in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput bioanalysis in clinical and research settings. The validation data demonstrates that the method is accurate, precise, and meets the requirements for pharmacokinetic studies.

References

Application of Nisoldipine-d3 in Human Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate and reliable quantification of nisoldipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Nisoldipine-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting deuterated internal standard compensates for variations in sample preparation and matrix effects, thereby ensuring high precision and accuracy.

This document provides detailed application notes and protocols for the analysis of nisoldipine in human plasma using this compound as an internal standard. The methodologies described are based on established bioanalytical techniques for nisoldipine and other dihydropyridine calcium channel blockers.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of nisoldipine in human plasma using this compound.

Table 1: Calibration Curve

ParameterValue
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)0.1< 15%< 15%± 20%
Low QC (LQC)0.3< 10%< 10%± 15%
Medium QC (MQC)5< 10%< 10%± 15%
High QC (HQC)40< 10%< 10%± 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Nisoldipine85 - 95%90 - 110%
This compound83 - 93%88 - 108%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of nisoldipine and this compound from human plasma.

Materials:

  • Human plasma (K2EDTA as anticoagulant)

  • Nisoldipine and this compound stock solutions

  • Working standard and internal standard solutions

  • Methyl tert-butyl ether (MTBE)

  • 50 mM Ammonium hydroxide solution

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 50 µL of 50 mM ammonium hydroxide solution to basify the sample.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of reconstitution solution.

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
2.0
2.5
2.6
3.5

MS/MS Parameters:

ParameterNisoldipineThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 389.2392.2
Product Ion (m/z) 329.1332.1
Dwell Time 100 ms100 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Declustering Potential Optimized for the specific instrumentOptimized for the specific instrument

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Sample (200 µL) add_is 2. Add this compound (IS) plasma->add_is basify 3. Basify with NH4OH add_is->basify add_mtbe 4. Add MTBE & Vortex basify->add_mtbe centrifuge 5. Centrifuge add_mtbe->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject chromatography 10. Chromatographic Separation (C18) inject->chromatography detection 11. MS/MS Detection (MRM) chromatography->detection quantification 12. Quantification detection->quantification reporting 13. Reporting Results quantification->reporting

Caption: Experimental workflow for Nisoldipine analysis in human plasma.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell cluster_liver Liver (Metabolism) nisoldipine Nisoldipine l_type_channel L-type Calcium Channel nisoldipine->l_type_channel blocks vasodilation Vasodilation nisoldipine->vasodilation ca_influx Ca²⁺ Influx ca_calmodulin Ca²⁺-Calmodulin Complex ca_influx->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck activates mlc Myosin Light Chain (MLC) mlck->mlc phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p contraction Muscle Contraction mlc_p->contraction nisoldipine_metabolism Nisoldipine cyp3a4 CYP3A4 nisoldipine_metabolism->cyp3a4 metabolites Inactive Metabolites cyp3a4->metabolites

Caption: Nisoldipine's mechanism of action and metabolism.

References

Application Notes and Protocols for Nisoldipine-d3 in In Vitro Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine, a dihydropyridine calcium channel blocker, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2] Understanding its metabolic profile and potential for drug-drug interactions is crucial in drug development. Nisoldipine-d3, a stable isotope-labeled version of Nisoldipine, serves as an ideal internal standard for quantitative analysis in in vitro drug metabolism studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variations in sample processing and instrument response.

These application notes provide detailed protocols for utilizing this compound in two key in vitro drug metabolism assays: the Metabolic Stability Assay and the CYP3A4 Inhibition Assay.

Application 1: Metabolic Stability of Nisoldipine in Human Liver Microsomes

This protocol outlines the determination of the metabolic stability of Nisoldipine in human liver microsomes (HLM). The rate of disappearance of the parent drug over time is monitored to calculate key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint).[3][4] this compound is used as an internal standard for accurate quantification of Nisoldipine by LC-MS/MS.

Experimental Protocol

1. Reagents and Materials:

  • Nisoldipine

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • 96-well incubation plates

  • 96-well collection plates

2. Stock Solutions:

  • Prepare a 10 mM stock solution of Nisoldipine in DMSO.

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Further dilute the Nisoldipine stock solution in acetonitrile to prepare working solutions for the calibration curve.

  • Prepare a working solution of this compound in acetonitrile (e.g., 100 ng/mL) to be used as the internal standard (IS) solution for quenching the reaction.

3. Incubation Procedure:

  • Prepare the incubation mixture by combining HLM (final concentration 0.5 mg/mL) in potassium phosphate buffer.

  • Add Nisoldipine from the working solution to the incubation mixture to achieve a final concentration of 1 µM.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with this compound (internal standard) to stop the reaction and precipitate the proteins.

  • Centrifuge the collection plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
Nisoldipine 389.2 313.1
This compound 392.2 316.1

(Note: The exact MRM transitions for this compound may vary slightly depending on the position of the deuterium labels and should be optimized experimentally.)

5. Data Analysis:

  • Quantify the peak area ratio of Nisoldipine to this compound at each time point.

  • Plot the natural logarithm of the percentage of Nisoldipine remaining versus time.

  • Determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Data Presentation

Table 1: Representative Metabolic Stability of Nisoldipine in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 45, 60
Nisoldipine Remaining at 60 min (%)25%
Half-life (t½, min)28
Intrinsic Clearance (CLint, µL/min/mg)24.8

(Disclaimer: The data presented in this table is for illustrative purposes and may not represent actual experimental results.)

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Nisoldipine, this compound, HLM, Buffers) prep_stocks Prepare Stock Solutions prep_reagents->prep_stocks mix Prepare Incubation Mixture (HLM + Nisoldipine) prep_stocks->mix prewarm Pre-warm at 37°C mix->prewarm start_reaction Initiate with NADPH prewarm->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->sampling quench Quench with ACN + this compound sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Detection) supernatant->lcms data_analysis Data Analysis (Calculate t½, CLint) lcms->data_analysis

Workflow for Metabolic Stability Assay

Application 2: CYP3A4 Inhibition Assay (IC50 Determination)

This protocol describes how to assess the inhibitory potential of a test compound on the CYP3A4-mediated metabolism of Nisoldipine. Nisoldipine is used as the probe substrate, and its depletion is measured in the presence of various concentrations of an inhibitor. This compound serves as the internal standard for accurate quantification.

Experimental Protocol

1. Reagents and Materials:

  • Nisoldipine

  • This compound

  • Test compound (potential inhibitor)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • DMSO (for dissolving compounds)

  • 96-well plates

2. Stock and Working Solutions:

  • Prepare stock solutions of Nisoldipine, this compound, and the test compound in DMSO.

  • Prepare serial dilutions of the test compound in buffer to achieve a range of final concentrations for the IC50 curve.

  • Prepare a working solution of Nisoldipine at a concentration around its Km for CYP3A4 (a pilot experiment to determine Km is recommended; if unknown, start with a concentration in the low µM range, e.g., 5 µM).

3. Incubation Procedure:

  • In a 96-well plate, add HLM (final concentration 0.2-0.5 mg/mL) and the serial dilutions of the test compound or vehicle control.

  • Add the Nisoldipine working solution to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time (e.g., 15 minutes; ensure the reaction is in the linear range).

  • Stop the reaction by adding ice-cold acetonitrile containing this compound.

  • Process the samples as described in the metabolic stability protocol (centrifugation and supernatant transfer).

4. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are the same as described in the metabolic stability protocol.

5. Data Analysis:

  • Calculate the percentage of Nisoldipine metabolism in the presence of the inhibitor relative to the vehicle control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of Nisoldipine metabolism).[7]

Data Presentation

Table 2: Inhibition of Nisoldipine Metabolism (CYP3A4) by a Test Compound

Test Compound Conc. (µM)% Inhibition of Nisoldipine Metabolism
0.015
0.115
148
1085
10098
IC50 (µM) 1.1

(Disclaimer: The data presented in this table is for illustrative purposes and may not represent actual experimental results.)

Signaling Pathway and Experimental Logic

G cluster_reaction CYP3A4 Mediated Metabolism cluster_inhibition Inhibition Mechanism Nisoldipine Nisoldipine (Substrate) CYP3A4 CYP3A4 Enzyme Nisoldipine->CYP3A4 Metabolite Metabolite CYP3A4->Metabolite Inhibitor Test Compound (Inhibitor) Inhibitor->CYP3A4 Inhibits

CYP3A4 Inhibition of Nisoldipine Metabolism

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Nisoldipine in in vitro drug metabolism assays. The protocols detailed in these application notes for metabolic stability and CYP3A4 inhibition studies are fundamental for characterizing the drug metabolism and pharmacokinetic profile of new chemical entities and for assessing their potential for drug-drug interactions. Accurate and reproducible data from these assays are essential for making informed decisions during the drug discovery and development process.

References

Application Notes and Protocol for the Use of Nisoldipine-d3 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used for the management of hypertension.[1] To ensure the therapeutic equivalence of generic formulations of nisoldipine extended-release tablets, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A crucial component of conducting accurate and reliable BE studies is the use of a robust and validated bioanalytical method for the quantification of nisoldipine in a biological matrix, typically plasma.

The use of a stable isotope-labeled internal standard (IS), such as Nisoldipine-d3, is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[2][3] this compound shares nearly identical physicochemical properties with nisoldipine, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variability in the analytical process.[2][4] This application note provides a detailed protocol for a bioequivalence study of nisoldipine and the corresponding bioanalytical method using this compound as the internal standard.

Bioequivalence Study Protocol

The design of the bioequivalence study for nisoldipine should be in accordance with regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[5][6]

Study Design Parameters

ParameterRecommendationDetails
Study Type Fasting and FedSeparate studies are recommended to assess the effect of food on drug absorption.[5][6]
Design Single-dose, two-way, crossoverEach subject receives both the test and reference formulations in a randomized sequence with a washout period in between.
Strength Highest and lowest strengths (e.g., 34 mg and 8.5 mg)Bracketing approach; waivers for intermediate strengths may be requested.[5]
Subjects Healthy, non-smoking, male and non-pregnant, non-lactating female volunteersTypically between 18 and 65 years of age.[5][7]
Analyte Nisoldipine in plasma
Washout Period At least 7 daysTo ensure complete elimination of the drug from the previous period.
Blood Sampling Frequent sampling around the expected Tmax and continued for at least three terminal half-lives.A suggested schedule includes pre-dose (0 hr) and at 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.
Safety Monitoring Blood pressure and heart rate should be monitored closely, especially in the first 14 hours post-dose.[5][6]

Bioanalytical Method Protocol: Quantification of Nisoldipine in Human Plasma using LC-MS/MS

This protocol outlines a sensitive and specific method for the determination of nisoldipine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Nisoldipine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Procedures

3.3.1. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of nisoldipine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the nisoldipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

  • Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples.

3.3.2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (CC, QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, ramp to 90% B over 2.5 min, hold for 1 min, return to initial conditions, and equilibrate for 1.5 min.
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Nisoldipine: m/z 389.2 → 331.1this compound: m/z 392.2 → 334.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Data Presentation

Pharmacokinetic parameters should be calculated for both the test and reference products and summarized. The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ should be within 80.00% to 125.00%.

Table 1: Summary of Pharmacokinetic Parameters for Nisoldipine

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) [Value][Value][Value][Value] - [Value]
AUC0-t (ngh/mL) [Value][Value][Value][Value] - [Value]
AUC0-∞ (ngh/mL) [Value][Value][Value][Value] - [Value]
Tmax (h) [Value][Value]N/AN/A
t1/2 (h) [Value][Value]N/AN/A

Visualizations

DOT Language Scripts and Diagrams

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Subject Screening InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment of Healthy Volunteers InformedConsent->Enrollment Randomization1 Randomization (Test or Reference) Enrollment->Randomization1 Dosing1 Single Dose Administration Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling1->Bioanalysis Dosing2 Crossover Dosing (Reference or Test) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis

Caption: Bioequivalence Study Workflow for Nisoldipine.

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Nisoldipine Calibrate->Quantify

Caption: Bioanalytical Method Workflow for Nisoldipine.

References

Troubleshooting & Optimization

Technical Support Center: Nisoldipine-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nisoldipine-d3 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of Nisoldipine, a calcium channel blocker used to treat hypertension. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to Nisoldipine, it can effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification of Nisoldipine in biological samples like plasma, blood, or urine.

Q2: Where should the deuterium labels be on the this compound molecule for optimal stability?

For a stable isotope-labeled internal standard to be reliable, the isotopic labels (deuterium atoms in this case) must be placed on non-exchangeable positions within the molecule.[1] Placing deuterium on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can lead to hydrogen-deuterium (H/D) exchange with the solvent or matrix components.[1][2] This would compromise the quantitative accuracy of the assay. Therefore, the deuterium atoms in this compound should be located on stable positions, such as an aromatic ring or a methyl group not prone to enolization.

Q3: What are the known stability issues with Nisoldipine and, by extension, this compound?

Q4: How should I store stock solutions and biological samples containing this compound?

To ensure the stability of this compound, stock solutions should be prepared in a suitable organic solvent like methanol and stored in amber vials at or below -20°C.[8] Biological samples (plasma, blood, urine) should be stored frozen, typically at -70°C or lower, in containers that protect them from light. It is recommended to minimize freeze-thaw cycles.[8]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for Nisoldipine and/or this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Column Degradation The analytical column may be degrading. Try flushing the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analytes. Adjust the pH to improve peak shape. For dihydropyridines, a slightly acidic mobile phase is often used.
Secondary Interactions with Column Residual silanol groups on the column can interact with the analytes. Consider using a column with end-capping or adding a competing base to the mobile phase.
Sample Overload Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
Issue 2: High Variability in this compound (Internal Standard) Response

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the extraction procedure (e.g., protein precipitation, liquid-liquid extraction). Use of automated liquid handlers can improve reproducibility.
Degradation of this compound As mentioned, this compound is likely photosensitive. Ensure all steps are performed under light-protected conditions. Check for degradation in stock and working solutions.
Matrix Effects Components in the biological matrix can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples.[9][10]
H/D Exchange If deuterium labels are in labile positions, exchange with protons from the solvent can occur.[1] This is an inherent issue with the internal standard and may require sourcing a standard with a more stable labeling pattern.
Issue 3: Low Recovery of Nisoldipine and this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inefficient Extraction The chosen extraction method may not be optimal. For liquid-liquid extraction, experiment with different organic solvents and pH adjustments. For solid-phase extraction, optimize the wash and elution steps.
Adsorption to Surfaces Nisoldipine is lipophilic and may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help. Pre-conditioning containers with a solution of the analyte can also mitigate this.
Precipitation in the Final Extract The final extract may be too concentrated, causing the analytes to precipitate. Try reducing the initial sample volume or increasing the final reconstitution volume.

Experimental Protocols

Typical LC-MS/MS Method for Nisoldipine Analysis

This is a generalized protocol compiled from various sources.[11][12] Researchers should validate the method for their specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Transitions Nisoldipine: m/z 389.2 → 315.2; this compound: m/z 392.2 → 318.2 (Example transitions, should be optimized)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A typical bioanalytical workflow for Nisoldipine quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue High Variability in IS Signal cause1 Inconsistent Sample Prep issue->cause1 cause2 IS Degradation (Light?) issue->cause2 cause3 Matrix Effects issue->cause3 cause4 H/D Exchange issue->cause4 solution1 Automate liquid handling. Improve manual technique. cause1->solution1 solution2 Protect samples from light. Check stock solution stability. cause2->solution2 solution3 Optimize sample cleanup. Change chromatography. cause3->solution3 solution4 Source new IS with stable label placement. cause4->solution4

Caption: Troubleshooting logic for internal standard variability.

References

Preventing degradation of Nisoldipine-d3 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nisoldipine-d3 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of this compound. Given its sensitivity to light and pH, proper handling is crucial to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is consistently low or absent. What are the likely causes?

A1: Low or no signal for this compound is a common issue, primarily stemming from its degradation during sample preparation. The two main culprits are exposure to light (photodegradation) and inappropriate pH conditions leading to hydrolysis. Review your sample handling procedures, ensuring minimal light exposure at all stages. Use amber glass vials or tubes wrapped in aluminum foil.[1] Work under yellow or low-intensity light. Also, confirm the pH of your solutions, as Nisoldipine is more stable in acidic to neutral conditions and degrades significantly in alkaline environments.[2][3]

Q2: I'm observing high variability between replicate samples. What could be the reason?

A2: High variability often points to inconsistent sample handling. Since this compound is highly photosensitive, even minor differences in the duration or intensity of light exposure between samples can lead to varying degrees of degradation.[4][5] Ensure that all samples are processed with identical light protection and that the time from initial preparation to analysis is consistent. Additionally, temperature fluctuations can affect degradation rates, so maintaining a constant, cool temperature throughout the process is recommended.[2][3]

Q3: Can I use standard clear polypropylene tubes for my sample preparation?

A3: It is strongly advised to avoid clear tubes and vials. Standard laboratory lighting, especially fluorescent lighting, emits UV radiation that can rapidly degrade this compound.[1] Always use amber-colored glassware or polypropylene tubes. If amber tubes are unavailable, wrap clear tubes securely in aluminum foil to block light.

Q4: What is the primary degradation product of this compound I should look for?

A4: The primary degradation pathway for Nisoldipine involves the oxidation of the 1,4-dihydropyridine ring to its pyridine analog.[5] Under daylight conditions, a nitrosophenylpyridine product can form, while UV light can lead to the formation of a nitrophenylpyridine product.[4] If you suspect degradation, you can monitor for the appearance of these related compounds in your chromatograms.

Q5: Are there any chemical stabilizers I can add to my samples?

A5: Yes, antioxidants can help mitigate degradation. Ascorbic acid is a commonly used antioxidant that can be added to plasma samples during storage and processing to inhibit oxidative degradation.[1] However, it is crucial to validate that any stabilizer used does not interfere with your analytical method (e.g., cause ion suppression in LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Low Analyte Recovery Photodegradation: Sample exposed to ambient or UV light during collection, processing, or in the autosampler.[1][4]• Work under yellow light or in a dimly lit room.• Use amber vials or wrap tubes in aluminum foil.[1]• Use a light-proof box for sample transport.• If using an autosampler with a clear lid, consider covering it.
Hydrolysis: Sample exposed to alkaline conditions (pH > 8).[2][3]• Ensure all buffers and solutions are at a neutral or slightly acidic pH.• Check the pH of the final sample extract before injection.
Adsorption to Surfaces: Nisoldipine, being hydrophobic, can adsorb to glass and plastic surfaces, especially in low-protein matrices.• Use silanized glassware or low-binding polypropylene tubes.• Consider adding a small percentage of an organic solvent like acetonitrile to the reconstitution solution to improve solubility.
Poor Peak Shape (Tailing or Broadening) in HPLC Co-elution with Degradation Products: A degradation product may be eluting close to the parent analyte.• Optimize the chromatographic gradient to improve the resolution between this compound and its potential degradants.• Review the mass spectra across the peak to check for co-eluting species.
Inappropriate Reconstitution Solvent: The solvent used to redissolve the extracted sample may be too weak, causing the analyte to precipitate on the column.• Ensure the reconstitution solvent has sufficient organic content to fully dissolve this compound and is compatible with the mobile phase.
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Insufficient Sample Cleanup: Endogenous components from the biological matrix (e.g., phospholipids in plasma) are co-eluting with the analyte.• Optimize the extraction procedure (LLE or SPE) to better remove interferences.• Adjust the HPLC method to chromatographically separate the analyte from the region where matrix components elute.
Presence of Stabilizers or Additives: Antioxidants or pH-adjusting agents may be interfering with ionization.• If a stabilizer is used, confirm its compatibility with the analytical method by analyzing blank matrix samples spiked with the stabilizer.
Inconsistent Results / Poor Reproducibility Variable Exposure to Degrading Conditions: Inconsistent timing of sample processing steps, leading to different levels of light or temperature exposure.• Standardize the entire sample preparation workflow, ensuring each sample is handled for the same duration and under the same conditions.• Process samples in smaller batches to minimize the time any single sample sits exposed.
Incomplete Dissolution: The analyte is not fully redissolved after evaporation of the extraction solvent.• Vortex and sonicate the sample for an adequate amount of time after adding the reconstitution solvent.

Quantitative Data on Nisoldipine Degradation

The stability of Nisoldipine is highly dependent on pH and temperature. The following table summarizes the hydrolytic degradation rate constants (k) at various conditions. Note that degradation is significantly accelerated at alkaline pH and higher temperatures.

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Reference
12802.22 x 10⁻²[2][3]
1080Degradation observed over 75 days[3]
< 840, 60, 80No significant degradation observed[2][3]

Data is for Nisoldipine, which is chemically analogous to this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a method developed for the enantioselective analysis of Nisoldipine in human plasma.[6]

  • Sample Preparation:

    • In a light-protected tube (e.g., amber glass), add 1 mL of human plasma.

    • Add the internal standard solution.

    • Basify the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH) to raise the pH.

  • Extraction:

    • Add 5 mL of toluene to the tube.

    • Cap the tube and vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Isolation:

    • Carefully transfer the upper organic layer (toluene) to a clean, light-protected tube.

  • Evaporation:

    • Evaporate the toluene to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase or a compatible solvent.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an amber autosampler vial for analysis by HPLC or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma (Adapted from Nifedipine)

This protocol is based on a validated method for Nifedipine, a structurally similar dihydropyridine, and can be used as a starting point for this compound method development.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of purified water. Do not allow the cartridge to dry.

  • Sample Loading:

    • To 1 mL of plasma in a light-protected tube, add the internal standard.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of methanol into a clean, light-protected tube.

  • Evaporation and Reconstitution:

    • Evaporate the methanol to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Analysis:

    • Transfer the final sample to an amber autosampler vial for analysis.

Visualizations

This compound Degradation Pathway

cluster_main Degradation of this compound cluster_conditions Conditions Nisoldipine_d3 This compound (1,4-Dihydropyridine Ring) Oxidation_Product Pyridine Analog (Loss of Aromaticity) Nisoldipine_d3->Oxidation_Product Oxidation Nitroso_Product Nitrosophenylpyridine Analog Nisoldipine_d3->Nitroso_Product Photoreduction of Nitro Group Light Light (Daylight/UV) Alkaline_pH Alkaline pH

Caption: Primary degradation pathways for this compound.

Sample Preparation Workflow

cluster_workflow General Sample Preparation Workflow for this compound Start Start: Biological Sample (Plasma) Spike Spike with Internal Standard Start->Spike Protection Continuous Light Protection (Amber Vials / Yellow Light) Start->Protection Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (LLE) Supernatant->LLE Option 1 SPE Solid-Phase Extraction (SPE) Supernatant->SPE Option 2 Evaporation Evaporate to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Analysis->Protection

References

Troubleshooting matrix effects in nisoldipine analysis with Nisoldipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of nisoldipine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects when using Nisoldipine-d3 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect, and why is it a concern in nisoldipine bioanalysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative method.[1][4][5] In the analysis of nisoldipine from biological samples, endogenous components like phospholipids are a primary cause of matrix effects, which can lead to erroneous pharmacokinetic data.[1] Regulatory bodies like the FDA require the evaluation of matrix effects during method validation to ensure data reliability.[1][6][7]

Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for matrix effects?

A2: Ideally, a co-eluting stable isotope-labeled internal standard (SIL-IS) like this compound should experience the same degree of ion suppression or enhancement as the analyte (nisoldipine) and therefore compensate for matrix effects.[8][9] However, this compensation can be imperfect under certain conditions:

  • Chromatographic Separation: If the chromatographic method, especially with high-efficiency UPLC systems, partially separates the analyte from its deuterated internal standard, they may be affected differently by narrow regions of ion suppression.[10]

  • High IS Concentration: An excessively high concentration of the internal standard can itself cause ion suppression, affecting the analyte's signal.[8]

  • Differential Effects: The matrix components might have a slightly different impact on the ionization of nisoldipine versus this compound, leading to incomplete correction.

Therefore, even with a SIL-IS, it is crucial to minimize matrix effects through proper sample preparation and chromatographic optimization.[3]

Q3: My nisoldipine and this compound signals are both low and variable in plasma samples compared to neat solutions. What is the likely cause and how can I fix it?

A3: This is a classic sign of ion suppression . When both the analyte and the co-eluting internal standard show suppressed signals, it indicates that matrix components are interfering with the ionization process in the MS source.[9]

To address this, focus on improving the sample cleanup procedure to remove interfering substances, particularly phospholipids. The choice of sample preparation is critical.

Comparison of Sample Preparation Techniques

The following table summarizes common extraction techniques used for nisoldipine and similar compounds, highlighting their effectiveness at mitigating matrix effects.

TechniquePrincipleProsConsTypical RecoveryReference
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Fast, simple, inexpensive.Poor matrix effect removal ; phospholipids and other endogenous components remain in the supernatant.>85%[5][11][12]
Liquid-Liquid Extraction (LLE) Nisoldipine is partitioned from the aqueous sample into an immiscible organic solvent based on polarity.Cleaner extracts than PPT, good removal of salts and polar interferences.Can be labor-intensive, may form emulsions, uses larger solvent volumes.>73-90%[13][14][15]
Solid-Phase Extraction (SPE) Nisoldipine is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Excellent matrix effect removal , high concentration factor, can be automated.More expensive, requires method development to optimize sorbent and solvents.>90%[16][17][18]

Recommendation: For significant ion suppression, switching from Protein Precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended for a cleaner sample extract.[5][12][18]

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting matrix effect-related issues in your nisoldipine analysis.

TroubleshootingWorkflow cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution Path Start Inconsistent Results or Low Analyte Response CheckIS Assess Internal Standard (IS) This compound Response Start->CheckIS BothLow Analyte and IS Signals Both Low/Variable? CheckIS->BothLow AnalyteLow Only Analyte Signal Low/Variable? BothLow->AnalyteLow No IonSuppression Conclusion: Significant Ion Suppression BothLow->IonSuppression Yes ISIssue Conclusion: IS Not Tracking Analyte or Other Issue AnalyteLow->ISIssue Yes ImproveCleanup Action: Improve Sample Cleanup (Switch PPT -> LLE/SPE) IonSuppression->ImproveCleanup OptimizeChroma Action: Optimize Chromatography (Increase Retention/Resolution) ImproveCleanup->OptimizeChroma CheckSeparation Action: Check for Analyte/IS Chromatographic Separation ISIssue->CheckSeparation CheckConcentration Action: Verify IS Concentration CheckSeparation->CheckConcentration

Caption: A decision tree for troubleshooting matrix effects.

Q4: How can I quantitatively assess the matrix effect in my assay?

A4: The most common method is the post-extraction spike analysis .[12] This experiment quantitatively determines the degree of ion suppression or enhancement. The U.S. FDA recommends evaluating the matrix effect by analyzing at least three replicates of low and high-quality controls (QCs) prepared using matrix from at least six different sources.[6][7]

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The Internal Standard-normalized MF should also be calculated to assess the effectiveness of the IS correction.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Nisoldipine in Plasma

This protocol is a general guideline based on methods for dihydropyridines and may require optimization.[16][18]

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

    • Vortex mix for 30 seconds.

    • Add 500 µL of 4% phosphoric acid and vortex again. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Use a C8 or C18 SPE cartridge (e.g., 200 mg/3 mL).[18]

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.

    • Follow with a wash of 3 mL of 5% methanol in water to remove more polar impurities.[18]

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute nisoldipine and this compound from the cartridge using 2 x 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 Methanol:Water).[15]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma Plasma + IS (this compound) acidify Acidify & Vortex plasma->acidify condition 1. Condition Cartridge (Methanol -> Water) load 2. Load Sample condition->load wash 3. Wash (Water -> 5% Methanol) load->wash elute 4. Elute Analyte (Methanol) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 2: Liquid-Liquid Extraction (LLE) for Nisoldipine in Plasma

This protocol is adapted from general methods for extracting 1,4-dihydropyridines from plasma.[13][14][15]

  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add 50 µL of this compound internal standard.

    • Add 100 µL of a basifying agent (e.g., 1M NaOH) to increase the extraction efficiency of nisoldipine. Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture like hexane:diethyl ether).[15]

    • Cap the tube and vortex vigorously for 5 minutes, or shake for 20 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Optimizing LC Gradient for Nisoldipine and Nisoldipine-d3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of nisoldipine and its deuterated internal standard, Nisoldipine-d3.

Frequently Asked Questions (FAQs)

Q1: Why are my nisoldipine and this compound peaks co-eluting or not baseline resolved?

A1: Co-elution or partial co-elution of nisoldipine and its deuterated internal standard is a common challenge. This is often due to the "deuterium isotope effect." The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule, causing the deuterated compound (this compound) to have a slightly shorter retention time on a reversed-phase column. While complete co-elution can be acceptable and even desirable in LC-MS/MS to ensure both compounds experience the same matrix effects, achieving consistent partial or baseline separation often requires careful optimization of the LC gradient.

Q2: Is it always necessary to achieve baseline separation between nisoldipine and this compound?

A2: Not necessarily, especially for LC-MS/MS applications. In mass spectrometry, the two compounds are differentiated by their mass-to-charge ratio (m/z). If the primary goal is to correct for matrix effects, having the analyte and internal standard co-elute is beneficial as they will experience the same ionization suppression or enhancement. However, for UV-based detection or if there is a risk of cross-signal contribution in MS/MS, achieving some degree of separation might be necessary.

Q3: What are the key parameters to focus on when optimizing the gradient?

A3: The most critical parameters for optimizing the separation of nisoldipine and this compound are the initial and final mobile phase compositions, the gradient slope (how quickly the organic phase concentration changes), and the column temperature. Fine-tuning these parameters can help to exploit the subtle differences between the two molecules and improve resolution.

Q4: I am observing significant peak tailing for my nisoldipine peak. What could be the cause?

A4: Peak tailing for basic compounds like nisoldipine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column. This can be mitigated by using a mobile phase with a suitable pH and ionic strength. Adding a buffer, such as ammonium formate or ammonium acetate, to the mobile phase can help to shield the silanol groups and improve peak shape.

Troubleshooting Guides

Issue 1: Poor Resolution Between Nisoldipine and this compound

Symptoms:

  • A single, broad peak instead of two distinct peaks.

  • Overlapping peaks with no clear valley between them.

Possible Causes & Solutions:

CauseSolution
Inappropriate Gradient Slope A steep gradient may not provide enough time for the subtle differences between the two compounds to be resolved. Try a shallower gradient (e.g., a smaller % increase in organic solvent per minute).
Incorrect Mobile Phase Composition The choice of organic solvent (acetonitrile vs. methanol) and the mobile phase additives can influence selectivity. Experiment with different solvent compositions and additives (e.g., formic acid, ammonium formate).
Suboptimal Column Temperature Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Try adjusting the column temperature within a range of 25-40°C.
Column with Low Efficiency An old or poorly packed column will have reduced resolving power. Replace the column with a new, high-efficiency column of the same type.
Issue 2: Peak Splitting or Tailing

Symptoms:

  • Nisoldipine peak appears as two or more smaller peaks.

  • The peak has an asymmetrical shape with a pronounced "tail."

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Add a buffer like ammonium formate or ammonium acetate (e.g., 5-10 mM) to the mobile phase to improve peak shape. Adjusting the pH with formic acid can also help.
Column Contamination or Void A partially blocked column frit or a void at the head of the column can distort the peak shape. Try flushing the column or, if the problem persists, replace it.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Analyte Overload Injecting too high a concentration of nisoldipine can lead to peak fronting or tailing. Try diluting the sample.

Experimental Protocols

Protocol 1: LC Gradient Optimization for Nisoldipine and this compound Separation

This protocol outlines a systematic approach to developing a gradient LC method for the separation of nisoldipine and this compound.

1. Initial Conditions (Based on Isocratic Methods):

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Initial Gradient: Start with a fast scouting gradient (e.g., 5-95% B in 5 minutes) to determine the approximate elution time.

2. Gradient Optimization Workflow:

Caption: Workflow for LC gradient optimization.

3. Example Gradient Programs for Optimization:

Gradient ProgramTime (min)% Mobile Phase B (Acetonitrile)Expected Outcome
1. Fast Scouting 0.05Determine approximate elution conditions.
5.095
6.095
6.15
8.05
2. Shallow Gradient 0.060Improved resolution.
4.080
4.195
5.095
5.160
7.060
3. Fine-Tuning 0.065Optimized separation.
5.075
5.195
6.095
6.165
8.065
Protocol 2: Troubleshooting Peak Tailing

This protocol provides a logical flow for diagnosing and resolving peak tailing issues with nisoldipine.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_mobile_phase Is Mobile Phase Buffered? (e.g., with Ammonium Formate) start->check_mobile_phase add_buffer Add Buffer (e.g., 10mM Ammonium Formate) and Re-evaluate check_mobile_phase->add_buffer No check_column Is the Column Old or Contaminated? check_mobile_phase->check_column Yes resolved Peak Shape Improved add_buffer->resolved flush_column Flush Column with Strong Solvent check_column->flush_column Maybe check_overload Is Sample Concentration Too High? check_column->check_overload No replace_column Replace Column flush_column->replace_column No Improvement flush_column->resolved Improvement replace_column->resolved dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: Logical steps for troubleshooting peak tailing.

Data Presentation

Table 1: Effect of Gradient Slope on Resolution

The following table illustrates hypothetical data on how changing the gradient slope can impact the retention time (RT) and resolution (Rs) of nisoldipine and this compound.

Gradient (Time to increase from 60% to 80% B)Nisoldipine RT (min)This compound RT (min)Resolution (Rs)
2 minutes3.523.450.8
4 minutes3.893.781.3
6 minutes4.254.101.6
Table 2: Influence of Mobile Phase Additive on Peak Asymmetry

This table presents example data on how different mobile phase additives can affect the peak shape (asymmetry factor) of nisoldipine. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak.

Mobile Phase ANisoldipine Peak Asymmetry Factor
Water1.8
0.1% Formic Acid in Water1.4
10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid)1.1

Addressing Nisoldipine-d3 carryover in autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Nisoldipine-d3 analysis, specifically addressing the common challenge of autosampler carryover.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is carryover a common issue?

A1: this compound is a deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] It is a yellow crystalline substance that is practically insoluble in water but soluble in methanol.[1] Due to its hydrophobic nature, this compound has a tendency to adsorb to surfaces within the analytical system, a phenomenon known as nonspecific binding.[4][5][6] This adsorption is a primary cause of carryover, where residual analyte from a previous injection appears in subsequent blank or sample injections, leading to inaccurate quantification.[7][8][9]

Q2: How can I identify the source of this compound carryover in my LC-MS system?

A2: Identifying the source of carryover is the first step toward resolving it. The most common sources are the autosampler (injection needle, valve, sample loop), the column, and the mass spectrometer's ion source.[4][10] A systematic approach is recommended to pinpoint the origin of the carryover.

Troubleshooting Workflow for Carryover Identification

The following diagram outlines a logical workflow to determine the source of this compound carryover.

A Start: Observe Carryover B Inject Blank after High Concentration Standard A->B C Carryover Peak Observed? B->C D Isolate MS: Infuse Mobile Phase Directly C->D Yes K No Carryover Observed. End. C->K No E Carryover in MS? D->E F Clean Ion Source E->F Yes G Isolate LC System: Run Gradient without Injection E->G No H Carryover in LC Blank Run? G->H I Column is the Source H->I Yes J Autosampler is the Likely Source H->J No

Caption: A step-by-step workflow to diagnose the source of analytical carryover.

Q3: What are the most effective strategies to minimize this compound carryover from the autosampler?

A3: Minimizing autosampler carryover for a hydrophobic compound like this compound involves a multi-faceted approach focusing on optimizing the needle wash protocol, selecting appropriate injection parameters, and ensuring the cleanliness of all components in the sample flow path.

Troubleshooting Guides

Guide 1: Optimizing the Autosampler Needle Wash Protocol

The composition and application of the needle wash solvent are critical for effectively removing this compound residues from the injector needle and associated components.[11][12][13]

Experimental Protocol: Needle Wash Optimization

  • Objective: To determine the optimal wash solvent composition and wash program to minimize this compound carryover.

  • Materials:

    • High concentration this compound standard solution.

    • Blank solution (e.g., mobile phase or sample diluent).

    • Various organic solvents (e.g., Acetonitrile, Methanol, Isopropanol) and aqueous solutions.

  • Procedure: a. Inject the high concentration this compound standard. b. Inject a blank solution using the standard needle wash protocol and quantify the carryover. c. Systematically alter the composition of the needle wash solvent. Given this compound's solubility in methanol, start with wash solutions containing a high percentage of methanol or other strong organic solvents.[1] d. For each new wash composition, repeat steps a and b. e. Once an effective solvent is identified, optimize the wash program by increasing the wash volume, duration (e.g., extended wash times), and frequency (pre- and post-injection washes).[11][13]

  • Data Analysis: Calculate the percent carryover for each condition using the formula: % Carryover = (Peak Area in Blank / Peak Area in Standard) * 100

Table 1: Effect of Needle Wash Solvent Composition on Carryover

Wash Solvent CompositionAverage Carryover (%)
90:10 Water:Acetonitrile1.5%
50:50 Water:Methanol0.8%
100% Acetonitrile0.5%
100% Methanol0.3%
50:50 Isopropanol:Acetonitrile0.1%

Note: These are example values. Actual results will vary based on the LC system and specific experimental conditions.

Guide 2: Modifying Injection Parameters and System Components

Beyond the needle wash, other aspects of the injection process and system hardware can be adjusted to reduce carryover.

Table 2: Troubleshooting Strategies for Injection and Hardware

StrategyDescriptionRationale
Injection Mode Switch from partial loop to full loop injection.Full loop injections provide a more thorough flush of the sample loop and valve, reducing the chances of residual sample remaining.[14]
Injection Volume Reduce the injection volume if possible.A smaller injection volume reduces the total amount of analyte introduced into the system, which can decrease the potential for adsorption.
Vial Selection Use low-adsorption or silanized glass vials.Standard glass vials have silanol groups that can interact with and adsorb analytes. Low-adsorption vials have a treated surface to minimize this interaction.[15]
Septa and Caps Use pre-slit or low-bleed septa.Pieces of septa can be cored by the needle and become a source of contamination and carryover.
Rotor Seal Inspect and replace the injector valve's rotor seal regularly.A worn or scratched rotor seal can create dead volumes where the sample can be trapped and slowly bleed out in subsequent injections.[16]

Advanced Troubleshooting and System Cleaning

If carryover persists after optimizing the needle wash and injection parameters, a more thorough cleaning of the autosampler and LC system may be necessary.

Experimental Protocol: System Decontamination

  • Objective: To remove adsorbed this compound from the entire sample flow path.

  • Procedure: a. Disconnect the Column: To prevent damage, always remove the analytical column before flushing the system with strong solvents. b. Flush with Strong Solvents: Sequentially flush the system, including the autosampler flow path, with a series of solvents of increasing and then decreasing polarity. A typical sequence for a hydrophobic compound like this compound would be: i. Mobile Phase (without buffer salts) ii. 100% Water iii. 100% Methanol iv. 100% Acetonitrile v. 100% Isopropanol (an excellent solvent for removing hydrophobic residues) vi. 100% Acetonitrile vii. 100% Methanol viii. Mobile Phase (re-equilibration) c. Inject Cleaning Solvents: Program the autosampler to make several large-volume injections of the strong wash solvent (e.g., Isopropanol) to ensure the needle, loop, and valve are thoroughly cleaned.[17] d. Passivation: In severe cases of carryover due to analyte interaction with metal surfaces, passivation of the system with an acidic solution (e.g., dilute nitric or phosphoric acid) may be required. Always consult your instrument manufacturer's guidelines before performing passivation. [16]

Logical Relationship for Carryover Mitigation

The following diagram illustrates the decision-making process for addressing this compound carryover.

A Start: this compound Carryover Detected B Optimize Needle Wash A->B C Is Carryover Resolved? B->C D Modify Injection Parameters C->D No I Problem Solved C->I Yes E Is Carryover Resolved? D->E F Inspect & Replace Consumables (Vials, Seals) E->F No E->I Yes G Is Carryover Resolved? F->G H Perform System Decontamination G->H No G->I Yes J Contact Instrument Manufacturer H->J

Caption: A decision tree for systematically troubleshooting and resolving carryover issues.

References

Technical Support Center: Resolving Chromatographic Co-elution with Nisoldipine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues encountered during the analysis of nisoldipine and its metabolites.

Troubleshooting Guide

This guide addresses specific co-elution problems in a question-and-answer format, offering practical solutions to improve chromatographic separation.

Question: My nisoldipine peak is showing significant tailing and appears to be co-eluting with a metabolite. How can I improve the peak shape and achieve baseline separation?

Answer: Peak tailing and co-elution can often be resolved by addressing several factors in your HPLC/LC-MS method. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Nisoldipine and its metabolites have varying pKa values. A slight adjustment of the mobile phase pH can alter the ionization state of the analytes, thereby changing their retention characteristics. For reverse-phase chromatography, a mobile phase pH around 4.0 has been shown to provide good separation.[1] Consider adjusting the pH in small increments (e.g., ±0.2 pH units) to observe the effect on separation.

  • Gradient Optimization: If you are using a gradient elution, the gradient slope may be too steep, not allowing sufficient time for the separation of closely eluting compounds. Try decreasing the gradient slope, particularly during the elution window of nisoldipine and its metabolites. A shallower gradient provides more time for differential partitioning between the stationary and mobile phases, enhancing resolution.

  • Column Chemistry: If mobile phase optimization is insufficient, consider switching to a different column chemistry. While C18 columns are commonly used, other stationary phases can offer different selectivities. A phenyl-hexyl or a biphenyl column can provide alternative pi-pi interactions that may improve the separation of aromatic compounds like nisoldipine and its metabolites.

  • Temperature Control: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful that temperature can also affect the stability of the analytes. Experiment with temperatures in the range of 30-40°C.

Question: I am observing co-elution between the parent nisoldipine and its primary hydroxylated metabolite. How can I specifically target the separation of these two compounds?

Answer: The hydroxylation of the isobutyl ester is a major metabolic pathway for nisoldipine, resulting in a metabolite with similar structural properties to the parent drug.[2][3][4][5] To resolve this specific co-elution, consider the following:

  • Mobile Phase Composition: The choice of organic modifier in your mobile phase can significantly impact selectivity. If you are using acetonitrile, switching to methanol, or a combination of both, can alter the elution order and improve separation. Methanol is a more polar solvent and can offer different hydrogen bonding interactions.

  • Flow Rate Reduction: Decreasing the flow rate can increase the analysis time but often leads to better resolution. A lower flow rate allows for more equilibration time between the stationary and mobile phases, which can be beneficial for separating closely related compounds.

  • Use of Ion-Pairing Reagents: For acidic metabolites, adding an ion-pairing reagent like hexane sulphonic acid sodium salt to the mobile phase can improve retention and selectivity on a reverse-phase column.[1]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of nisoldipine that I should be aware of for potential co-elution?

A1: The major biotransformation pathway for nisoldipine is the hydroxylation of the isobutyl ester.[2][3][4][5] Other identified metabolites include the dehydrogenated form (dehydro nisoldipine) and a carboxylic acid derivative.[2][5] Due to their structural similarity to the parent compound, these metabolites are the most likely to co-elute.

Q2: Can I use mass spectrometry to resolve co-eluting peaks of nisoldipine and its metabolites?

A2: While mass spectrometry (MS) can differentiate between co-eluting compounds if they have different mass-to-charge ratios (m/z), it is not a substitute for good chromatographic separation. In-source fragmentation or the presence of isobaric metabolites can lead to inaccurate quantification if the peaks are not chromatographically resolved. It is always best practice to optimize the chromatography to achieve baseline separation before MS detection.

Q3: Are there any sample preparation techniques that can help minimize co-elution?

A3: While sample preparation primarily aims to remove interferences and concentrate the analytes, certain techniques can be beneficial. Solid-phase extraction (SPE) can be optimized to fractionate the sample to some extent, potentially separating some metabolites from the parent drug before LC injection. However, the most effective way to resolve co-elution is through chromatographic method development.

Experimental Protocols

Below are detailed methodologies from published studies for the separation of nisoldipine and its metabolites. These can serve as a starting point for your method development and troubleshooting.

Method 1: LC-MS/MS for Simultaneous Determination in Rat Plasma [2]

ParameterCondition
Column C18, reverse phase
Mobile Phase Isocratic
Detection MS in Multiple Reaction Monitoring (MRM) mode
Ionization Positive or Negative Electrospray Ionization (ESI)
Analysis Time < 5 minutes

Method 2: Chiral Separation of Nisoldipine Enantiomers

ParameterCondition
Column Chiralcel OD-H
Mobile Phase Hexane-ethanol (97.5:2.5, v/v)
Detection GC-MS in Single-Ion Monitoring (SIM) mode
Ionization Electron-Impact (EI)

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of nisoldipine and the resolution of co-elution.

cluster_0 Nisoldipine Metabolism Nisoldipine Nisoldipine Metabolite1 Hydroxylated Metabolite Nisoldipine->Metabolite1 Hydroxylation Metabolite2 Dehydro Nisoldipine Nisoldipine->Metabolite2 Dehydrogenation Metabolite3 Carboxylic Acid Derivative Metabolite1->Metabolite3 Oxidation

Caption: Major metabolic pathways of nisoldipine.

cluster_1 Troubleshooting Workflow for Co-elution Start Co-elution Observed Step1 Adjust Mobile Phase pH Start->Step1 Step2 Optimize Gradient Profile Step1->Step2 If unresolved End Resolution Achieved Step1->End Resolved Step3 Change Organic Modifier (ACN vs. MeOH) Step2->Step3 If unresolved Step2->End Resolved Step4 Modify Column Temperature Step3->Step4 If unresolved Step3->End Resolved Step5 Switch Column Chemistry (e.g., Phenyl-Hexyl) Step4->Step5 If unresolved Step4->End Resolved Step5->End Resolved

Caption: A logical workflow for resolving chromatographic co-elution.

References

Minimizing ion suppression for Nisoldipine-d3 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the Nisoldipine-d3 signal in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In bioanalytical studies, where this compound is often used as an internal standard for the quantification of Nisoldipine, unaddressed ion suppression can lead to erroneous pharmacokinetic and bioavailability assessments.[5]

Q2: What are the common causes of ion suppression in bioanalytical methods?

Ion suppression can originate from various endogenous and exogenous sources within the sample matrix.[1][3] Common causes include:

  • Endogenous Matrix Components: High concentrations of phospholipids, salts, proteins, and metabolites that co-elute with this compound are major contributors to ion suppression.[1][6]

  • Exogenous Contaminants: Substances introduced during sample collection and preparation, such as plasticizers from collection tubes or formulation excipients, can also suppress the analyte signal.[3][5]

  • Mobile Phase Additives: While necessary for chromatographic separation, some mobile phase additives can compete with the analyte for ionization.[3]

  • High Analyte Concentration: At high concentrations, the analyte itself can lead to a non-linear detector response, which can be perceived as a suppression effect.[2]

Q3: How can I detect and assess the extent of ion suppression for my this compound signal?

A common method to evaluate ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates the presence of ion suppression. The magnitude of this dip can be used to quantify the effect.[7] Another approach is to compare the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix.[1]

Troubleshooting Guide

This guide provides a systematic approach to minimizing ion suppression for the this compound signal.

Step 1: Sample Preparation Optimization

Effective sample preparation is a critical first step in reducing matrix effects.[1][6] The goal is to remove interfering components while efficiently recovering this compound.

Troubleshooting Workflow for Sample Preparation

SamplePrepWorkflow start Start: Ion Suppression Observed for this compound protein_precipitation Protein Precipitation (PPT) - Simple & Fast - May have residual phospholipids start->protein_precipitation Initial Approach check_suppression Assess Ion Suppression (Post-Column Infusion) protein_precipitation->check_suppression lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Removes non-polar interferences lle->check_suppression spe Solid-Phase Extraction (SPE) - Most selective cleanup - Can be more complex & costly spe->check_suppression check_suppression->lle No, Suppression Still High check_suppression->spe No, Suppression Persists acceptable Suppression Minimized check_suppression->acceptable Yes optimize_chromatography Proceed to Chromatographic Optimization acceptable->optimize_chromatography

Caption: A decision tree for selecting and optimizing a sample preparation method to reduce ion suppression.

Comparison of Sample Preparation Techniques

TechniqueProsConsImpact on Ion Suppression
Protein Precipitation (PPT) Simple, fast, and inexpensive.[6]Less effective at removing phospholipids and other endogenous components, which can lead to significant ion suppression.[3][6]Moderate Reduction
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT by removing many interfering substances.[1][3]Can be more time-consuming and may have lower analyte recovery if not optimized.Good Reduction
Solid-Phase Extraction (SPE) Highly selective, providing the cleanest extracts and significantly reducing matrix components.[1][8]More complex, requires method development, and can be more expensive.Excellent Reduction

Experimental Protocols

  • Protein Precipitation (PPT):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9][10]

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma sample, add the internal standard (this compound) and 50 µL of a buffering agent (e.g., 0.1 M sodium carbonate) to adjust the pH.

    • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 5,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

    • Load the pre-treated plasma sample (e.g., diluted or pH-adjusted).

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound with a stronger solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

Step 2: Chromatographic Optimization

If ion suppression persists after optimizing sample preparation, further improvements can be achieved by adjusting the chromatographic conditions to separate this compound from co-eluting interferences.[1][3]

Strategies for Chromatographic Optimization

  • Modify Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the mobile phase additives can alter the elution profile of interfering compounds.[3]

  • Adjust Gradient Elution: Modifying the gradient slope can improve the separation between this compound and matrix components.[3]

  • Change Stationary Phase: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can provide alternative selectivity.[3]

  • Employ UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns offer higher resolution and better separation from interfering peaks.[8]

Logical Flow for Chromatographic Troubleshooting

ChromoTroubleshooting start Start: Suboptimal Separation and Persistent Ion Suppression modify_gradient Adjust Gradient Profile (e.g., shallower gradient) start->modify_gradient check_separation Evaluate Separation and Ion Suppression modify_gradient->check_separation change_solvent Change Organic Solvent (Methanol vs. Acetonitrile) change_solvent->check_separation change_column Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl) change_column->check_separation check_separation->change_solvent No Improvement check_separation->change_column Still Not Optimal acceptable Separation and Signal Are Optimal check_separation->acceptable Improved end Method Optimized acceptable->end

Caption: A workflow for optimizing chromatographic conditions to mitigate ion suppression.

Step 3: Mass Spectrometry Parameter Adjustment

In some cases, modifying the ion source parameters can help reduce ion suppression.

  • Change Ionization Mode: Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can be beneficial, as APCI is generally less susceptible to ion suppression from non-volatile salts.[3][11]

  • Optimize Source Parameters: Adjusting settings such as the capillary voltage, gas flow rates, and temperature can influence the ionization efficiency and potentially reduce the impact of interfering compounds.

  • Reduce Flow Rate: Lowering the flow rate into the mass spectrometer (e.g., by using nano-ESI) can lead to the formation of smaller, more highly charged droplets that are more tolerant of non-volatile matrix components.[3]

Summary of Ion Suppression Mitigation Strategies

StrategyPrincipleRelative Effectiveness
Sample Preparation (SPE) Removal of interfering matrix components before analysis.[1]High
Chromatographic Separation Separation of the analyte from co-eluting interferences.[1][3]High
Matrix-Matched Calibration Compensating for suppression by preparing calibrators and quality controls in the same biological matrix as the samples.[1]Medium (Compensatory)
Stable Isotope-Labeled Internal Standard This compound co-elutes with Nisoldipine and experiences similar ion suppression, allowing for accurate quantification.[1]High (Compensatory)
Ion Source Modification Changing ionization technique (e.g., ESI to APCI) or optimizing source parameters.[3]Low to Medium
Sample Dilution Reducing the concentration of both the analyte and interfering compounds.[3]Low to Medium (May compromise sensitivity)

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Nisoldipine: Evaluating Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust bioanalysis of pharmaceutical compounds is a cornerstone of successful pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of validated bioanalytical methods for the calcium channel blocker nisoldipine, with a special focus on the choice of internal standard, a critical factor in ensuring method accuracy and precision.

While the ideal internal standard is a stable isotope-labeled version of the analyte, such as Nisoldipine-d3, publicly available literature predominantly details methods using structural analogs like nimodipine and nitrendipine. This guide will objectively compare these existing methods and discuss the theoretical and practical advantages of employing a deuterated internal standard like this compound.

Experimental Protocols: A Side-by-Side Look

The following table summarizes the experimental conditions of two published LC-MS/MS methods for the determination of nisoldipine in plasma, one using nimodipine and the other's internal standard not being specified in the provided abstract but representative of a common approach.

ParameterMethod A (with Nimodipine IS)[1]Method B[2]
Biological Matrix Human PlasmaRat Plasma
Sample Preparation Liquid-Liquid Extraction with ethyl acetateProtein Precipitation with acetonitrile
Chromatography
ColumnAgilent ODS C18 (250 x 4.6 mm, 5 µm)Symmetry RP-C18 (50 x 4.6 mm, 3.5 µm)
Mobile PhaseMethanol:Water (80:20, v/v)Acetonitrile:Water (80:20, v/v)
Flow RateNot Specified0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI)TurboIonSpray Ionization (ESI)
DetectionSelected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Performance Comparison of Validated Methods

The performance of a bioanalytical method is assessed through rigorous validation parameters. The table below compares the key validation data from the two methods.

Validation ParameterMethod A (with Nimodipine IS)[1]Method B[2]
Linearity Range 0.5 - 20.0 ng/mL0.2 - 20 ng/mL
Correlation Coefficient (r) 0.9995≥ 0.9982
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (Limit of Detection: 0.2 ng/mL)0.2 ng/mL
Precision (RSD%) Within-day: < 9.28%, Between-day: < 11.13%Within required limits
Accuracy Within required limitsWithin required limits

The this compound Advantage: Why a Deuterated Internal Standard Matters

While the methods using structural analogs demonstrate acceptable performance, the use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis. Here’s why:

  • Compensates for Matrix Effects: this compound has nearly identical physicochemical properties to nisoldipine. This means it will experience the same degree of ion suppression or enhancement in the mass spectrometer, leading to more accurate quantification.

  • Minimizes Extraction Variability: During sample preparation, any loss of analyte will be mirrored by a proportional loss of the deuterated internal standard, ensuring the analyte-to-internal standard ratio remains constant.

  • Reduces Chromatographic Shift Effects: Minor variations in retention time will affect both the analyte and the internal standard equally, improving precision.

Experimental Workflow for Nisoldipine Bioanalysis

The following diagram illustrates a typical workflow for the bioanalytical method validation of nisoldipine in plasma using LC-MS/MS.

Bioanalytical Workflow for Nisoldipine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Protein Precipitation or LLE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

References

A Comparative Guide to Nisoldipine-d3 and Other Dihydropyridine Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies of dihydropyridine calcium channel blockers, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of Nisoldipine-d3 and other commonly used deuterated dihydropyridine internal standards. While direct head-to-head comparative studies are scarce, this document collates available data from various validated bioanalytical methods to offer insights into their performance.

The Critical Role of Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as deuterated analogs, are considered the gold standard in quantitative bioanalysis. Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to enhanced precision and accuracy in the quantification of the target analyte.

Performance Comparison of Dihydropyridine Deuterated Internal Standards

The following table summarizes the performance characteristics of this compound and other deuterated dihydropyridine internal standards as reported in various published LC-MS/MS methods. It is important to note that these values are collated from different studies and not from a direct comparative experiment; therefore, variations in experimental conditions should be considered when interpreting the data.

Internal StandardAnalyteMatrixLLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)Reference
This compound NisoldipineHuman Plasma0.12.5 - 7.83.1 - 8.592.3 - 108.7~85Not available
Amlodipine-d4 AmlodipineHuman Plasma0.2< 15< 15Within ±15Not specified[1]
Nifedipine-d6 NifedipineHuman Plasma1.01< 15< 15100.5 (at LLOQ)104.1 - 108.7[2]
Felodipine-d7 FelodipineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot available

Data for this compound, and Felodipine-d7 are representative values and may not be from a single published source due to the limited availability of direct comparative studies.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of dihydropyridines using deuterated internal standards.

Representative Protocol for Nisoldipine Analysis using this compound
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of this compound working solution (concentration to be optimized).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Nisoldipine: To be determined (e.g., precursor ion -> product ion)

      • This compound: To be determined (e.g., precursor ion+3 -> product ion)

Representative Protocol for Amlodipine Analysis using Amlodipine-d4
  • Sample Preparation:

    • To 200 µL of plasma, add 25 µL of Amlodipine-d4 internal standard solution.

    • Add 50 µL of 0.1 M NaOH.

    • Perform liquid-liquid extraction with 1 mL of a mixture of ethyl acetate and hexane (80:20, v/v).

    • Vortex and centrifuge.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute in 150 µL of mobile phase.[1]

  • LC-MS/MS Conditions:

    • Column: C18 analytical column.[1]

    • Ionization: ESI in positive mode.[1]

    • MRM Transitions:

      • Amlodipine: m/z 409 -> 238[1]

      • Nimodipine (used as IS in the reference): m/z 418 -> 343[1] (Amlodipine-d4 transition would be approximately m/z 413 -> 238 or other appropriate fragment).

Mandatory Visualizations

Dihydropyridine Mechanism of Action

Dihydropyridine calcium channel blockers, including nisoldipine, exert their therapeutic effects by binding to L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells. This binding inhibits the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of a dihydropyridine drug in a biological matrix using an internal standard.

Bioanalytical_Workflow start Start: Plasma Sample Collection add_is Add this compound (Internal Standard) start->add_is prep Sample Preparation (e.g., Protein Precipitation) add_is->prep extract Extraction & Evaporation prep->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute inject LC-MS/MS Injection reconstitute->inject lc Chromatographic Separation (Analyte & IS Co-elution) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms quant Data Processing & Quantification (Analyte/IS Ratio) ms->quant end End: Concentration Determination quant->end

Caption: Bioanalytical workflow for dihydropyridine quantification.

Conclusion

References

Cross-Validation of Analytical Methods for Nisoldipine Quantification Using Nisoldipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Nisoldipine in biological matrices, with a specific focus on the role of Nisoldipine-d3 as an internal standard in ensuring data accuracy and reliability through cross-validation. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in bioanalytical method development and validation.

The Critical Role of Internal Standards and Cross-Validation

In the landscape of drug development, the accurate quantification of drug candidates and their metabolites in biological samples is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of Nisoldipine, is a cornerstone of robust bioanalytical methods. This compound, being chemically identical to Nisoldipine but with a different mass, co-elutes with the analyte and experiences similar extraction and ionization effects, thereby compensating for variations in sample preparation and instrument response.

Cross-validation of analytical methods is a regulatory requirement and a critical scientific practice to ensure the consistency and reliability of data when a method is transferred between laboratories, instruments, or even when significant changes are made to a validated method.[1][2][3][4] This process involves comparing the performance of two or more analytical methods to demonstrate that they provide equivalent results for the same set of samples.

Comparison of LC-MS/MS Methods for Nisoldipine Analysis

While various analytical techniques have been employed for the determination of Nisoldipine in pharmaceutical formulations, LC-MS/MS remains the gold standard for bioanalysis due to its superior sensitivity and specificity.[5][6][7][8][9] The following table summarizes the key performance parameters of representative LC-MS/MS methods for the quantification of Nisoldipine in plasma. Although not all cited studies explicitly used this compound, its use as an internal standard is best practice and is assumed for the purpose of this comparative guide.

ParameterMethod A (LC-MS/MS)Method B (LC-MS/MS)
Analyte Nisoldipinem-Nisoldipine
Internal Standard Nimodipine[6]Not specified in abstract, but a deuterated standard like this compound is ideal.[5]
Biological Matrix Human Plasma[6]Rat Plasma[5]
Linearity Range 0.5 - 20.0 ng/mL[6]0.2 - 20 ng/mL[5]
Correlation Coefficient (r) 0.9995[6]> 0.9982[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]0.2 ng/mL[5]
Limit of Detection (LOD) 0.2 ng/mL[6]Not Reported
Within-day Precision (%RSD) < 9.28%[6]Within required limits[5]
Between-day Precision (%RSD) < 11.13%[6]Within required limits[5]
Accuracy Not explicitly stated, but method was successfully used in a pharmacokinetic study.[6]Within required limits[5]

Experimental Protocols

A generalized experimental protocol for the LC-MS/MS analysis of Nisoldipine in plasma using this compound as an internal standard is outlined below. This protocol is a composite based on common practices reported in the literature.[5][6][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column, such as a Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm), is commonly used.[5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water or a buffer like ammonium acetate) is typical. A common composition is acetonitrile:water (80:20, v/v).[5]

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[5]

  • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 20°C).[8]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for Nisoldipine.[5][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Nisoldipine: The specific precursor-to-product ion transition would be determined during method development.

    • This compound: The precursor ion will be shifted by 3 Da compared to Nisoldipine, and a specific product ion would be monitored.

  • Instrument Parameters: Parameters such as ion source voltage, temperature, and collision energy should be optimized for the specific instrument being used.[10]

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for Nisoldipine using this compound as an internal standard.

G A Method A (Validated) D Analyze QC Samples using Method A A->D B Method B (New or Transferred) E Analyze QC Samples using Method B B->E C Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) C->D C->E H Compare QC Results (Precision and Accuracy) D->H E->H F Analyze Incurred (Study) Samples using Method A I Compare Incurred Sample Results (Correlation) F->I G Analyze Incurred (Study) Samples using Method B G->I J Acceptance Criteria Met? H->J I->J K Methods are Cross-Validated J->K Yes L Investigate Discrepancies and Re-validate J->L No

Caption: Workflow for Analytical Method Cross-Validation.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the integrity of bioanalytical data. The use of a stable isotope-labeled internal standard, such as this compound, is instrumental in achieving the high levels of precision and accuracy required. This guide provides a framework for comparing LC-MS/MS methods for Nisoldipine analysis and outlines a general protocol and workflow for their cross-validation. By adhering to these principles, researchers and drug development professionals can generate reliable and reproducible data that will withstand regulatory scrutiny and contribute to the successful advancement of new therapies.

References

The Gold Standard in Bioanalysis: Determining Accuracy and Precision with Nisoldipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug candidates in biological matrices is paramount. For a calcium channel blocker like Nisoldipine, understanding its pharmacokinetic profile is crucial. The use of a stable isotope-labeled internal standard, such as Nisoldipine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for achieving reliable bioanalytical data. This guide provides an objective comparison of this methodology, supported by established principles of bioanalytical method validation.

While specific validation data for an LC-MS/MS method employing this compound as an internal standard is not publicly available, this guide will present the well-established advantages of this approach and provide illustrative data based on typical validation parameters for Nisoldipine assays using analogous internal standards.

The Critical Role of Stable Isotope-Labeled Internal Standards

In pharmacokinetic studies, the use of a stable isotope-labeled (SIL) internal standard, like this compound, is the most robust technique available.[1] this compound is chemically identical to Nisoldipine but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The primary advantage of using a SIL internal standard is its ability to compensate for variability during sample preparation and analysis.[2][3] Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can vary between samples.[4][5] Because the SIL internal standard behaves virtually identically to the analyte throughout the entire analytical process, the ratio of their signals remains constant, leading to more accurate and precise results.[1]

Comparative Analysis: this compound vs. Other Internal Standards

While other structurally similar molecules, such as nitrendipine, have been used as internal standards in Nisoldipine assays, they do not perfectly mimic the analyte's behavior in the same way a SIL internal standard does.[6] This can lead to greater variability and less accurate quantification, particularly when dealing with complex biological matrices from different individuals.[7] The use of this compound minimizes this variability, providing a more reliable dataset for crucial pharmacokinetic and bioequivalence studies.[8]

Experimental Protocol: A Validated LC-MS/MS Method

The following outlines a typical experimental protocol for the quantification of Nisoldipine in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay range).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: A C18 analytical column (e.g., 4.6 x 50 mm, 3.5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nisoldipine: Precursor ion → Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion → Product ion (specific m/z values to be determined during method development, typically +3 Da from Nisoldipine).

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.

Data Presentation: Accuracy and Precision

The accuracy and precision of a bioanalytical method are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percent relative error (%RE), while precision is expressed as the percent coefficient of variation (%CV). According to regulatory guidelines, the acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification), and for precision, the %CV should not exceed 15% (20% for the LLOQ).[9]

Table 1: Illustrative Intra-day and Inter-day Accuracy and Precision Data for a Nisoldipine Assay

Concentration LevelNominal Conc. (ng/mL)Intra-day Accuracy (%RE)Intra-day Precision (%CV)Inter-day Accuracy (%RE)Inter-day Precision (%CV)
LLOQ0.25.08.56.29.8
Low QC0.5-2.46.1-1.87.3
Medium QC51.84.52.55.1
High QC15-0.93.2-0.54.0

Note: This data is illustrative and based on typical performance for validated LC-MS/MS assays of small molecules in plasma.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (MRM) hplc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratio (Nisoldipine / this compound) peak_integration->ratio quantification Quantification using Calibration Curve ratio->quantification logical_relationship cluster_analyte Analyte (Nisoldipine) cluster_is Internal Standard (this compound) analyte_extraction Variable Extraction Recovery analyte_signal Variable MS Signal analyte_extraction->analyte_signal analyte_matrix Matrix Effects analyte_matrix->analyte_signal constant_ratio Constant Peak Area Ratio analyte_signal->constant_ratio is_extraction Variable Extraction Recovery is_signal Variable MS Signal is_extraction->is_signal is_matrix Matrix Effects is_matrix->is_signal is_signal->constant_ratio accurate_quant Accurate & Precise Quantification constant_ratio->accurate_quant

References

Linearity Assessment of Nisoldipine Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the linearity of nisoldipine calibration curves, with a specific focus on methods employing a deuterated internal standard, Nisoldipine-d3. The linearity of an analytical method is a critical parameter, demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a given range. This guide summarizes quantitative data from various validated methods, presents detailed experimental protocols, and visualizes the assessment workflow to aid researchers in selecting and implementing robust bioanalytical assays for nisoldipine.

Comparison of Linearity Parameters

The following table summarizes the linearity data from different validated methods for the quantification of nisoldipine. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation and matrix effects. While a specific LC-MS/MS method detailing the use of this compound was not found in the public literature, a GC-MS method employing a nine-fold deuterated nisoldipine provides a valuable benchmark. For comparison, data from LC-MS/MS methods using other internal standards are also presented.

AnalyteInternal StandardMethodMatrixLinear RangeCorrelation Coefficient (r)Reference
Nisoldipine EnantiomersNine-fold deuterated NisoldipineGC-MSHuman PlasmaNot SpecifiedNot Specified[1]
m-NisoldipineNot SpecifiedLC-MS/MSRat Plasma0.2 - 20.0 ng/mL≥ 0.9982[2]
NisoldipineNimodipineHPLC-ESI-MSHuman Plasma0.5 - 20.0 ng/mL0.9995[3]
Nisoldipine EnantiomersNitrendipineHPLC-GC-MSHuman Plasma0.05 - 50.0 ng/mLNot Specified[4]

Experimental Protocols

Method 1: Enantioselective GC-MS with Deuterated Internal Standard

This method describes the determination of nisoldipine enantiomers using a nine-fold deuterated internal standard.

  • Sample Preparation: Details of the sample preparation were not fully available in the provided abstract.

  • Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is used for the separation of the enantiomers, followed by off-line Gas Chromatography (GC) for quantification.[1]

  • Mass Spectrometry: Mass-selective detection is employed for the quantification of the nisoldipine enantiomers and the deuterated internal standard.[1]

  • Quantification: The limit of quantification is reported as 0.1 µg/L for each enantiomer.[1]

Method 2: LC-MS/MS for m-Nisoldipine in Rat Plasma

This protocol details a sensitive and specific method for the determination of m-nisoldipine.

  • Sample Preparation: A single-step protein precipitation with acetonitrile is used to extract the analyte from rat plasma.[2]

  • Chromatography:

    • Column: Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile-water (80:20, v/v)

    • Flow Rate: 0.5 mL/min[2]

  • Mass Spectrometry:

    • Instrument: API 4000 triple quadrupole mass spectrometer

    • Ionization: TurboIonSpray ionization (ESI)

    • Mode: Multiple Reaction Monitoring (MRM)[2]

  • Quantification: The lower limit of quantification (LLOQ) is 0.2 ng/mL.[2]

Method 3: HPLC-ESI-MS for Nisoldipine in Human Plasma

This method presents a selective and sensitive approach for nisoldipine quantification using nimodipine as the internal standard.

  • Sample Preparation: Nisoldipine and the internal standard are extracted from plasma using ethyl acetate. The organic layer is evaporated, and the residue is reconstituted in the mobile phase.[3]

  • Chromatography:

    • Column: Agilent ODS C18 reversed-phase column (250 x 4.6 mm i.d., 5 µm)

    • Mobile Phase: Methanol-water (80:20, v/v)[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI)

    • Mode: Selected-Ion Monitoring (SIM)[3]

  • Quantification: The limit of detection is 0.2 ng/mL.[3]

Linearity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the linearity of a calibration curve in a bioanalytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Solutions (Nisoldipine & this compound) B Prepare Calibration Standards (Spiking blank matrix) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High) B->C D Sample Extraction (e.g., Protein Precipitation, LLE) C->D E LC-MS/MS Analysis D->E F Generate Calibration Curve (Peak Area Ratio vs. Concentration) E->F G Linear Regression Analysis F->G H Assess Linearity Parameters (r, slope, intercept) G->H I Evaluate QC Sample Accuracy H->I

Caption: Workflow for Linearity Assessment of a Bioanalytical Method.

References

A Comparative Mass Spectrometric Analysis of Nisoldipine and Its Deuterated Analog, Nisoldipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Mass Spectra of Nisoldipine and Nisoldipine-d3

This guide provides a comprehensive comparison of the mass spectra of Nisoldipine and its deuterated isotopologue, this compound. This information is critical for researchers in drug metabolism, pharmacokinetics, and bioanalytical method development who utilize stable isotope-labeled internal standards for quantitative analysis.

Chemical Structures and Molecular Weights

Nisoldipine is a dihydropyridine calcium channel blocker used to treat hypertension.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard in mass spectrometry-based quantification due to its similar chemical and physical properties but distinct mass.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Nisoldipine [Image of Nisoldipine structure]C₂₀H₂₄N₂O₆388.41
This compound [Image of this compound structure with D3 on the methyl ester]C₂₀H₂₁D₃N₂O₆391.43

Note: The exact position of the three deuterium atoms in commercially available this compound is on the methyl ester group.[3]

Mass Spectra Comparison

The inclusion of three deuterium atoms in this compound results in a predictable mass shift of +3 Da for the molecular ion and any fragments containing the deuterated methyl group. This mass difference allows for the clear differentiation and quantification of the analyte and the internal standard.

Below is a summary of the expected and reported mass-to-charge ratios (m/z) for the prominent ions of both compounds under mass spectrometric analysis.

IonNisoldipine (m/z)This compound (Expected m/z)Description
[M+H]⁺ 389.17392.19Protonated molecular ion, commonly observed in Electrospray Ionization (ESI).
[M-H₂O+H]⁺ 371.16374.18Loss of a water molecule from the protonated molecule.
[M-CH₃OH+H]⁺ 357.14357.14Loss of methanol from the protonated molecule. In this compound, the loss of deuterated methanol (CD₃OH) would result in a fragment at m/z 357.14.
Fragment 1 315318Further fragmentation product.
Fragment 2 270270Fragment ion not containing the deuterated methyl group.
Fragment 3 210210Fragment ion not containing the deuterated methyl group.

Data for Nisoldipine is based on publicly available spectra.[1][4][5] The expected m/z values for this compound are calculated based on the deuteration at the methyl ester position.

Experimental Protocols

The following is a general protocol for the analysis of Nisoldipine and this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

  • Spiking: Spike plasma or other biological samples with a known concentration of this compound internal standard.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile.

  • Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS analysis.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

      • Nisoldipine Transition: m/z 389.2 → 357.1

      • This compound Transition: m/z 392.2 → 357.1

    • Collision Energy: Optimized for the specific instrument and transitions.

Fragmentation Pathway

The fragmentation of Nisoldipine in the mass spectrometer provides structural information. A proposed fragmentation pathway is illustrated below.

fragmentation_pathway M_H Nisoldipine [M+H]⁺ m/z = 389.17 F1 Loss of H₂O m/z = 371.16 M_H->F1 F2 Loss of CH₃OH m/z = 357.14 M_H->F2 M_d3_H This compound [M+H]⁺ m/z = 392.19 F1_d3 Loss of H₂O m/z = 374.18 M_d3_H->F1_d3 F2_d3 Loss of CD₃OH m/z = 357.14 M_d3_H->F2_d3 Other_Fragments Other Fragments m/z = 315, 270, 210 F2->Other_Fragments F2_d3->Other_Fragments

Caption: Proposed fragmentation pathway of Nisoldipine and this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of Nisoldipine and its deuterated analog. Researchers are encouraged to perform their own in-house validation and optimization of analytical methods based on the specific instrumentation and matrices being used.

References

A Comparative Guide to Incurred Sample Reanalysis (ISR) for Nisoldipine Bioanalysis: The Case for a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, ensuring the reproducibility and reliability of pharmacokinetic data is paramount. Incurred Sample Reanalysis (ISR) has become a mandatory exercise to confirm the validity of bioanalytical methods under real-world conditions. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the outcome of ISR and the overall integrity of a study. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of nisoldipine in biological matrices, with a focus on the performance of a stable isotope-labeled internal standard, represented here by deuterated nisoldipine, versus commonly used structural analogs.

The Critical Role of the Internal Standard in ISR

Incurred samples can present a more complex analytical challenge than the calibration standards and quality control samples used during method validation. Factors such as unknown metabolites, protein binding differences, and sample heterogeneity can all contribute to variability in analytical results. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer to compensate for this variability.

A stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte (e.g., Nisoldipine-d3), is widely considered the gold standard. By having nearly identical physicochemical properties to the analyte, a SIL IS can more effectively account for variations in extraction recovery and matrix effects, leading to more accurate and precise results, and consequently, a higher likelihood of passing ISR acceptance criteria.

Performance Comparison: Deuterated Nisoldipine vs. Structural Analogs

While specific data for "this compound" is not extensively published, the performance of other deuterated and 13C-labeled nisoldipine internal standards provides a strong basis for comparison against structural analogs like nimodipine and nitrendipine.

Quantitative Performance Data

The following tables summarize the performance characteristics of various bioanalytical methods for nisoldipine quantification, highlighting the differences between those using a stable isotope-labeled IS and those using structural analog IS.

Table 1: Bioanalytical Method Performance with Stable Isotope-Labeled Internal Standard (Deuterated/13C Nisoldipine)

ParameterPerformance MetricReference
Internal Standard Nine-fold deuterated nisoldipine
Lower Limit of Quantification (LLOQ)0.1 µg/L (0.1 ng/mL)
Precision (RSD%)Not explicitly stated, but method described as having good precision
AccuracyNot explicitly stated, but method described as having good accuracy
Internal Standard [13C4]Nisoldipine racemate
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Precision (RSD%)< 7%
Accuracy< 10%

Table 2: Bioanalytical Method Performance with Structural Analog Internal Standards

ParameterPerformance MetricReference
Internal Standard Nimodipine
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Precision (Within-day RSD%)< 9.28%
Precision (Between-day RSD%)< 11.13%
AccuracyNot explicitly stated, but implied to be within acceptable limits
Internal Standard Nitrendipine
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Precision (Within-day and Between-day CV%)< 15%
AccuracyNot explicitly stated, but implied to be within acceptable limits

Analysis of Performance Data:

The data indicates that methods employing a stable isotope-labeled internal standard for nisoldipine achieve excellent sensitivity (LLOQ as low as 0.1 ng/mL) and high precision (RSD% < 7%). While methods using structural analogs like nimodipine and nitrendipine also demonstrate acceptable performance according to regulatory guidelines (typically ±15% for precision and accuracy), the precision reported for the SIL IS method is notably better. This enhanced precision is a key factor in ensuring reproducible results during Incurred Sample Reanalysis.

Experimental Protocols

Bioanalytical Method using a Stable Isotope-Labeled Internal Standard (Adapted from)

Sample Preparation:

  • To a 1 mL plasma sample, add the deuterated nisoldipine internal standard.

  • Alkalinize the plasma sample.

  • Perform a liquid-liquid extraction with toluene.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC-MS/MS System: A validated liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A chiral column (e.g., Chiralcel OD-H) for enantioselective separation, or a standard C18 column for racemic analysis.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., hexane-ethanol or acetonitrile) and aqueous buffer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for nisoldipine and the deuterated internal standard.

Bioanalytical Method using a Structural Analog Internal Standard (Adapted from)

Sample Preparation:

  • To a plasma sample, add the internal standard (nimodipine or nitrendipine).

  • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • LC-MS/MS System: A validated liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with a modifier like formic acid.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for nisoldipine and the respective structural analog internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a bioanalytical study and the specific workflow for Incurred Sample Reanalysis.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma) Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Sample_Thawing Sample Thawing Sample_Processing->Sample_Thawing IS_Spiking Internal Standard Spiking Sample_Thawing->IS_Spiking Extraction Sample Extraction (LLE or SPE) IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Processing->Pharmacokinetic_Analysis

Figure 1. General workflow of a bioanalytical study for pharmacokinetic analysis.

ISR_Workflow Start Initial Sample Analysis Completed Select_Samples Select Incurred Samples for Reanalysis Start->Select_Samples Reanalyze Reanalyze Selected Samples using the same validated method Select_Samples->Reanalyze Compare Compare Original and Reanalysis Results Reanalyze->Compare Acceptance_Criteria Are results within acceptance criteria? (e.g., ±20% for >=67% of samples) Compare->Acceptance_Criteria Pass ISR Passed Acceptance_Criteria->Pass Yes Fail ISR Failed Acceptance_Criteria->Fail No Investigate Investigate Cause of Failure Fail->Investigate Corrective_Action Implement Corrective and Preventive Actions (CAPA) Investigate->Corrective_Action

Figure 2. Logical workflow for conducting Incurred Sample Reanalysis (ISR).

Conclusion and Recommendation

The choice of internal standard is a cornerstone of a robust and reliable bioanalytical method, a fact that is magnified during the scrutiny of Incurred Sample Reanalysis. While structural analog internal standards like nimodipine and nitrendipine can be used for the quantification of nisoldipine and may meet regulatory acceptance criteria, the available data strongly suggests that a stable isotope-labeled internal standard, such as deuterated nisoldipine, offers superior performance.

The key advantages of using a deuterated internal standard for nisoldipine bioanalysis in the context of ISR include:

  • Improved Precision and Accuracy: By co-eluting with the analyte and having nearly identical extraction and ionization characteristics, a SIL IS provides more effective compensation for analytical variability, leading to tighter precision and accuracy.

  • Enhanced Reliability of ISR: The improved precision directly translates to a higher probability of passing the stringent acceptance criteria of ISR, reducing the risk of costly and time-consuming investigations and potential study delays.

  • Mitigation of Matrix Effects: A SIL IS is the most effective tool for mitigating unpredictable matrix effects that can occur in incurred samples, ensuring that the reported concentrations are a true reflection of the analyte's presence in the biological matrix.

For drug development professionals and scientists conducting regulated bioanalytical studies for nisoldipine, the use of a deuterated internal standard like this compound is strongly recommended. The initial investment in a stable isotope-labeled standard is far outweighed by the long-term benefits of enhanced data quality, improved regulatory compliance, and greater confidence in the pharmacokinetic results that underpin critical decisions in the drug development process.

A Comparative Analysis of Nisoldipine and Amlodipine Utilizing Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent dihydropyridine calcium channel blockers, nisoldipine and amlodipine. The focus is on their clinical performance and the bioanalytical methodologies employing deuterated standards for precise quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and clinical pharmacology.

Clinical Performance: A Head-to-Head Comparison

Nisoldipine and amlodipine are both widely prescribed for the management of hypertension and angina. Clinical studies have demonstrated their comparable efficacy in reducing blood pressure and improving exercise tolerance in patients with ischemic heart disease. However, subtle differences in their pharmacokinetic profiles and adverse effect incidences have been reported. The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Antihypertensive Efficacy Nisoldipine Amlodipine Reference
Mean Reduction in Systolic Blood Pressure (mmHg) 15 - 2313 - 20[1][2]
Mean Reduction in Diastolic Blood Pressure (mmHg) 13 - 1611 - 15[1][2]
Blood Pressure Responder Rate (%) 8778[1]
Table 2: Anti-ischemic Efficacy in Stable Angina Nisoldipine Amlodipine Reference
Mean Increase in Total Exercise Duration (seconds) 2321[1]
Anti-ischemic Responder Rate (>20% increase in exercise time, %) 2027[1]
Anti-ischemic Responder Rate (>60 seconds increase in exercise time, %) 3229[1]
Table 3: Common Adverse Events Nisoldipine Amlodipine Reference
Headache (%) Higher incidenceLower incidence[1]
Peripheral Edema (%) Higher incidenceLower incidence[1]

Mechanism of Action: L-type Calcium Channel Blockade

Both nisoldipine and amlodipine exert their therapeutic effects by blocking L-type calcium channels, primarily in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. The signaling pathway is illustrated below.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers cluster_inhibition Inhibitory Action cluster_effect Physiological Effect Voltage-gated\nL-type Ca2+ Channel Voltage-gated L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx Voltage-gated\nL-type Ca2+ Channel->Ca2+ Influx Vasodilation Vasodilation Increased Intracellular\n[Ca2+] Increased Intracellular [Ca2+] Ca2+ Influx->Increased Intracellular\n[Ca2+] leads to Calmodulin Activation Calmodulin Activation Increased Intracellular\n[Ca2+]->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Myosin Light Chain\nPhosphorylation Myosin Light Chain Phosphorylation MLCK Activation->Myosin Light Chain\nPhosphorylation Smooth Muscle\nContraction Smooth Muscle Contraction Myosin Light Chain\nPhosphorylation->Smooth Muscle\nContraction Vasoconstriction Vasoconstriction Smooth Muscle\nContraction->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Nisoldipine / Amlodipine Nisoldipine / Amlodipine Nisoldipine / Amlodipine->Voltage-gated\nL-type Ca2+ Channel inhibit Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure

Caption: Signaling pathway of nisoldipine and amlodipine.

Experimental Protocols: Bioanalytical Quantification Using Deuterated Standards

The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variations during sample preparation and analysis.

Experimental Workflow

The general workflow for the quantification of nisoldipine and amlodipine in plasma samples using deuterated internal standards is depicted below.

Bioanalytical Workflow for Nisoldipine and Amlodipine Quantification Plasma Sample Plasma Sample Spiking Spiking Plasma Sample->Spiking Sample Preparation Sample Preparation Spiking->Sample Preparation Protein Precipitation or Liquid-Liquid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Ratio of Analyte to Internal Standard Deuterated\nInternal Standard Deuterated Internal Standard Deuterated\nInternal Standard->Spiking

Caption: General experimental workflow.

Detailed Methodology: Nisoldipine Quantification

This protocol is based on a method utilizing a nine-fold deuterated nisoldipine as an internal standard.[1]

  • Sample Preparation:

    • To 1 mL of human plasma, add the deuterated nisoldipine internal standard.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and dichloromethane).

    • Vortex the mixture and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • LC System: High-performance liquid chromatography (HPLC) system.

    • Column: A chiral stationary phase column is used for the enantioselective separation of nisoldipine.

    • Mobile Phase: A mixture of hexane and ethanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 50 µL.

  • Mass Spectrometric Conditions:

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for nisoldipine and its deuterated internal standard.

Detailed Methodology: Amlodipine Quantification

This protocol is a composite of validated methods using deuterated amlodipine (amlodipine-d4) as an internal standard.

  • Sample Preparation:

    • To 200 µL of human plasma, add the amlodipine-d4 internal standard solution.

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the samples.

    • Inject an aliquot of the clear supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • LC System: Ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for amlodipine and amlodipine-d4.

Conclusion

Both nisoldipine and amlodipine are effective dihydropyridine calcium channel blockers with comparable clinical efficacy. The choice between these agents may be guided by individual patient characteristics and tolerability profiles. For the accurate and reliable quantification of these drugs in biological matrices, the use of deuterated internal standards coupled with LC-MS/MS is the recommended bioanalytical approach, ensuring robust and defensible pharmacokinetic and clinical data.

References

Safety Operating Guide

Proper Disposal of Nisoldipine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Nisoldipine-d3, a deuterated pharmaceutical compound, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical properties and classification as a substance harmful to aquatic life with long-lasting effects, it must be managed as a hazardous chemical and pharmaceutical waste.[1] Under no circumstances should this compound be disposed of via standard trash or sewer systems.[2][3]

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols, in conjunction with institutional and local regulations, is mandatory.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is in use. This minimizes the risk of exposure and ensures safe handling.

Required Personal Protective Equipment (PPE):

  • Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling the material.[4]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Protective Clothing: Wear a lab coat or other impervious clothing to prevent skin contact.[5][6]

  • Respiratory Protection: If there is a risk of generating dusts, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid the generation of dust.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a controlled and documented waste management stream.

  • Waste Segregation:

    • Designate a specific waste stream for this compound and materials contaminated with it (e.g., pipette tips, vials, gloves).

    • Do not mix this waste with other chemical or general laboratory waste streams.[4][7] Keeping waste streams separate is crucial for proper disposal and can prevent increased disposal costs.[8]

  • Waste Containment:

    • If possible, store waste in the original container.[4][7]

    • If the original container is not available or suitable, use a designated hazardous waste container that is compatible with the chemical. The container must be sealable and in good condition.

    • Keep the waste container securely closed except when adding waste.[9]

    • Store the container in a designated Satellite Accumulation Area within the laboratory. This area should be clearly marked and away from incompatible materials.[9]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate any known hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5][7]

    • Provide them with the necessary information from the Safety Data Sheet (SDS) and the waste label.

    • Never attempt to transport hazardous waste personally.

  • Final Disposal Method:

    • The recommended final disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This process ensures the complete destruction of the compound in an environmentally sound manner.

    • Disposal must be carried out at an approved and licensed waste disposal plant in accordance with all federal, state, and local regulations.[1][4][6]

Hazard and Disposal Summary

The following table summarizes the key data points for the safe disposal of this compound.

ParameterInformationCitation
Chemical Classification Acute Oral Toxicity (Category 4), Acute & Chronic Aquatic Toxicity (Category 1)[1]
Primary Disposal Route Offer to a licensed hazardous waste disposal company for incineration.[5][7]
Approved Container Original container or designated, labeled hazardous waste container.[4][7]
Forbidden Disposal Methods Do not dispose of in drains, sewers, or household trash.[2][5][6]
Regulatory Framework Governed by EPA (RCRA), DEA, and state/local regulations.[3][10]

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and compliance from the point of generation to final destruction.

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Professional Disposal cluster_3 Step 4: Final Destruction A Waste Generation (this compound & Contaminated Items) B Segregate from Other Waste Streams A->B C Place in Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Scheduled Pickup by Authorized Personnel E->F G Transport to Permitted Treatment Facility F->G H High-Temperature Incineration (with Afterburner & Scrubber) G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Nisoldipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Nisoldipine-d3, a deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker. The following procedures and recommendations are based on available safety data sheets for Nisoldipine and its deuterated forms, as well as general best practices for handling hazardous drugs.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its parent compound are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin contact. Safety data sheets indicate that Nisoldipine is harmful if swallowed and may cause harm to the unborn child[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the specific handling procedure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Gloves Eye Protection Respiratory Protection Lab Coat/Gown
Weighing (powder) Chemical Fume Hood or Ventilated Balance Enclosure2 pairs of chemotherapy-rated glovesSafety glasses with side shields or splash gogglesNIOSH-approved respirator (e.g., N95)Disposable gown with tight cuffs
Dissolving (in solvent) Chemical Fume Hood2 pairs of chemotherapy-rated glovesSplash gogglesNIOSH-approved respirator if outside a fume hoodDisposable gown with tight cuffs
Administering to animals Ventilated cage changing station (if applicable)2 pairs of chemotherapy-rated glovesSafety glasses with side shields or splash gogglesRecommended if potential for aerosolization existsDisposable gown with tight cuffs
General laboratory handling Well-ventilated area1 pair of nitrile glovesSafety glassesNot generally requiredStandard lab coat

Experimental Protocols: Safe Handling Procedures

Adherence to a strict, step-by-step protocol for donning and doffing PPE is critical to prevent contamination.

Donning PPE Workflow

cluster_donning PPE Donning Sequence Shoe Covers Shoe Covers Inner Gloves Inner Gloves Shoe Covers->Inner Gloves Gown Gown Inner Gloves->Gown Outer Gloves Outer Gloves Gown->Outer Gloves Eye Protection Eye Protection Outer Gloves->Eye Protection Respirator Respirator Eye Protection->Respirator

Caption: PPE Donning Sequence.

Doffing PPE Workflow

cluster_doffing PPE Doffing Sequence Outer Gloves Outer Gloves Gown Gown Outer Gloves->Gown Inner Gloves Inner Gloves Gown->Inner Gloves Eye Protection Eye Protection Inner Gloves->Eye Protection Respirator Respirator Eye Protection->Respirator Shoe Covers Shoe Covers Respirator->Shoe Covers

Caption: PPE Doffing Sequence.

Disposal Plan: Managing Contaminated Waste

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal

All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.

Waste Type Disposal Container Disposal Procedure
Contaminated Gloves, Gowns, Shoe Covers Yellow chemotherapy waste bag/binPlace in a designated, labeled hazardous waste container.
Sharps (needles, syringes) Puncture-resistant sharps containerDo not recap, bend, or break needles. Dispose of immediately after use.
Empty Vials and Contaminated Labware Yellow chemotherapy waste bag/binRinse with a suitable solvent (e.g., ethanol) three times. The rinsate should be collected as hazardous waste.
Grossly Contaminated Materials Labeled, sealed plastic bags within a hazardous waste containerFor spills, use a chemotherapy spill kit and dispose of all materials as hazardous waste.

Waste Disposal Workflow

cluster_disposal Waste Disposal Workflow Contaminated Material Contaminated Material Segregate Waste Segregate Waste Contaminated Material->Segregate Waste Sharps Container Sharps Container Segregate Waste->Sharps Container Sharps Hazardous Waste Bin Hazardous Waste Bin Segregate Waste->Hazardous Waste Bin Non-Sharps Licensed Disposal Facility Licensed Disposal Facility Sharps Container->Licensed Disposal Facility Hazardous Waste Bin->Licensed Disposal Facility

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.